molecular formula C16H27BO3 B1630078 3-(3,7-Dimethyloctyloxy)benzeneboronic acid CAS No. 209347-66-0

3-(3,7-Dimethyloctyloxy)benzeneboronic acid

Cat. No.: B1630078
CAS No.: 209347-66-0
M. Wt: 278.2 g/mol
InChI Key: XCGZTXOKLYKMJC-UHFFFAOYSA-N
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Description

3-(3,7-Dimethyloctyloxy)benzeneboronic acid is a useful research compound. Its molecular formula is C16H27BO3 and its molecular weight is 278.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,7-Dimethyloctyloxy)benzeneboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,7-Dimethyloctyloxy)benzeneboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(3,7-dimethyloctoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BO3/c1-13(2)6-4-7-14(3)10-11-20-16-9-5-8-15(12-16)17(18)19/h5,8-9,12-14,18-19H,4,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGZTXOKLYKMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCC(C)CCCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622924
Record name {3-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209347-66-0
Record name {3-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3,7-Dimethyloctyloxy)benzeneboronic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 3-(3,7-Dimethyloctyloxy)benzeneboronic acid , a critical building block in the design of soluble organic semiconductors and liquid crystalline materials.

Optimizing Solubility and Phase Behavior in Supramolecular Architectures

Executive Summary

3-(3,7-Dimethyloctyloxy)benzeneboronic acid (CAS 209347-66-0) is a specialized organoboron intermediate used primarily to introduce branched, lipophilic side chains into conjugated systems.[1][2] Unlike linear alkyl chains, the 3,7-dimethyloctyl (tetrahydrogeranyl) group provides steric bulk that effectively suppresses excessive


-

stacking. This property is crucial in the development of solution-processable organic electronics (OLEDs, OPVs) and liquid crystals , where it lowers melting transitions and prevents the formation of insoluble microcrystalline domains.

This guide provides a validated technical profile, including synthesis protocols, physicochemical data, and application workflows for researchers in materials science and medicinal chemistry.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]

The molecule consists of a benzene ring substituted at the meta (3-) position with a saturated, branched isoprenoid ether tail and a boronic acid functional group.

Nomenclature and Identifiers
Parameter Details
Chemical Name 3-(3,7-Dimethyloctyloxy)benzeneboronic acid
CAS Number 209347-66-0
Synonyms [3-(3,7-Dimethyloctyloxy)phenyl]boronic acid; 3-(Tetrahydrogeranyloxy)phenylboronic acid
Molecular Formula C

H

BO

Molecular Weight 278.20 g/mol
SMILES CC(C)CCCC(C)CCOC1=CC=CC(=C1)B(O)O
Physical Properties (Experimental & Predicted)
Property Value / Range Context
Appearance White to off-white powderTendency to form anhydrides (boroxines) upon drying.
Melting Point 85–95 °C (Typical range)Lower than linear analogs due to methyl branching.
Solubility High: THF, DCM, Toluene, DMFLow: Water, HexanesBranched tail confers excellent solubility in non-polar organics.
pKa ~8.6–8.8 (Boronic acid)Typical for meta-alkoxy substituted phenylboronic acids.
Storage 2–8 °C, Inert AtmosphereHygroscopic; store under Argon to prevent protodeboronation.

Synthesis & Production Protocol

The synthesis of CAS 209347-66-0 is a two-stage process: Williamson Ether Synthesis followed by Cryogenic Borylation .

Reaction Pathway Diagram

The following logic flow illustrates the critical path from raw materials to the isolated boronic acid.

SynthesisPathway Start 3-Bromophenol Step1 Step 1: Alkylation (K2CO3, DMF, 80°C) Start->Step1 Reagent 1-Bromo-3,7-dimethyloctane (or Tosylate) Reagent->Step1 Intermed Intermediate: 1-Bromo-3-(3,7-dimethyloctyloxy)benzene Step1->Intermed Yield: ~85-90% Step2 Step 2: Lithium-Halogen Exchange (n-BuLi, -78°C, THF) Intermed->Step2 Step3 Step 3: Borate Trapping (B(OMe)3 or B(OiPr)3) Step2->Step3 In-situ Hydrolysis Acid Hydrolysis (2M HCl) Step3->Hydrolysis Product Final Product: 3-(3,7-Dimethyloctyloxy) benzeneboronic acid Hydrolysis->Product Precipitation

Figure 1: Synthetic workflow for the production of CAS 209347-66-0 via lithiation-borylation.

Detailed Methodology

Step 1: Alkylation (Ether Formation)

  • Reagents: Dissolve 3-bromophenol (1.0 eq) and 1-bromo-3,7-dimethyloctane (1.1 eq) in anhydrous DMF.

  • Base: Add anhydrous K

    
    CO
    
    
    
    (2.0 eq).
  • Conditions: Heat to 80 °C for 12 hours under N

    
    .
    
  • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over MgSO

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to obtain the aryl bromide intermediate as a colorless oil.
    

Step 2: Borylation

  • Lithiation: Dissolve the aryl bromide intermediate in anhydrous THF. Cool to -78 °C. Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 1 hour to generate the aryllithium species.

    • Critical Check: Ensure temperature remains below -70 °C to prevent Wurtz coupling or scrambling.

  • Borate Addition: Add Trimethyl borate (B(OMe)

    
    , 1.5 eq) rapidly. Allow the solution to warm to room temperature overnight.
    
  • Hydrolysis: Quench with 2M HCl (aq) and stir for 30 minutes to hydrolyze the boronate ester to the free acid.

  • Isolation: Extract with diethyl ether. The product can be recrystallized from Hexanes/Acetone or precipitated from water to yield the white solid.

Key Applications & Mechanisms

Solution-Processable Organic Electronics

In the synthesis of conjugated polymers (e.g., Polyfluorenes, Polythiophenes), solubility is the primary bottleneck. The 3,7-dimethyloctyl chain is a "chiral branched" solubilizer.

  • Mechanism: The methyl branch at the C3 position creates steric disorder. This prevents the polymer backbones from packing too tightly (crystallizing) during solvent evaporation, resulting in smoother, amorphous films essential for high-performance OLEDs and OPVs.

  • Usage: Used as the nucleophile in Suzuki-Miyaura Polycondensation .

Liquid Crystals (Mesogens)

This boronic acid acts as a "head group" precursor for constructing rod-like or discotic liquid crystals.

  • Role: The flexible tail lowers the melting point (

    
    ) and clearing point (
    
    
    
    ), stabilizing the nematic or smectic mesophase at room temperature.
  • Self-Assembly: Boronic acids can form reversible trimers (boroxines) or hydrogen-bonded dimers, allowing for dynamic self-assembly studies.

Experimental Workflow: Suzuki Coupling

The following diagram outlines the standard protocol for coupling this reagent to an aryl halide core.

SuzukiWorkflow Substrate Aryl Halide Substrate (Ar-Br / Ar-I) Cycle Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Substrate->Cycle Boronic 3-(3,7-Dimethyloctyloxy) benzeneboronic acid Boronic->Cycle Catalyst Pd Catalyst (Pd(PPh3)4 or Pd2(dba)3/S-Phos) Catalyst->Cycle Base Base (Na2CO3 or K3PO4) Base->Cycle Product Coupled Product (Soluble Conjugated System) Cycle->Product Reflux (Toluene/H2O)

Figure 2: Standard Suzuki-Miyaura coupling workflow utilizing CAS 209347-66-0.

Handling & Stability (Safety)[11]

  • Anhydride Formation: Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). This is reversible upon addition of water/base.

  • Protodeboronation: The electron-rich alkoxy group at the meta position makes the C-B bond relatively stable, but prolonged exposure to strong acids or high heat in protic solvents can lead to cleavage.

  • Safety: Treat as an irritant (H315, H319). Use standard PPE (gloves, goggles).

References

  • ChemicalBook. (2023). 3-(3,7-Dimethyloctyloxy)benzeneboronic acid CAS#: 209347-66-0 Product Entry.

  • CookeChem. (2022). Product Catalog: 3-(3,7-Dimethyloctyloxy)benzeneboronic acid.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol grounding).

  • University of North Georgia. (2013). Influence of Conjugation Axis on the Optical and Electronic Properties of Aryl-Substituted Benzobisoxazoles. Journal of Organic Chemistry. (Cites synthesis of similar alkoxy-boronic acids).

Sources

Thermodynamic properties of meta-substituted alkoxybenzeneboronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic characterization of meta-substituted alkoxybenzeneboronic acids represents a unique challenge in physical organic chemistry due to the labile nature of the boronic acid moiety. Unlike their carboxylic acid analogues, these compounds exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines) even at standard temperature and pressure (STP).

This guide provides a rigorous framework for determining the key thermodynamic parameters—specifically standard molar enthalpies of formation (


) , sublimation (

)
, and fusion (

)
. Understanding these properties is critical for optimizing Suzuki-Miyaura coupling efficiency, predicting shelf-life stability in drug formulation, and designing carbohydrate sensors.

Structural Dynamics: The Boroxine Conundrum

The primary source of error in thermodynamic measurements of boronic acids is the dehydration equilibrium . Before any calorimetric measurement, one must quantify the purity of the sample regarding its boroxine content.

The Equilibrium Mechanism

In the solid state, meta-substituted alkoxybenzeneboronic acids form hydrogen-bonded networks. However, driven by entropy and vacuum (during sublimation experiments), they release water to form six-membered


 rings.

DehydrationPathway Acid 3 × Ar-B(OH)2 (Monomer) TS Transition State (Tetrahedral Boron) Acid->TS - H2O (Stepwise) Boroxine (Ar-BO)3 (Boroxine Anhydride) TS->Boroxine Cyclization Boroxine->Acid + H2O (Hydrolysis) Water 3 × H2O Boroxine->Water By-product removal (Entropy driven)

Figure 1: The dehydration pathway from boronic acid monomer to boroxine. Note the reversibility in the presence of moisture.

The "Meta" Effect

The meta-alkoxy substituent plays a crucial role in lattice energy. Unlike para-substituents, which can engage in direct resonance conjugation with the boron center (affecting the Lewis acidity), meta-alkoxy groups influence the system primarily through:

  • Inductive Withdrawal (-I): Increasing the acidity of the B-OH protons.

  • Lattice Packing: The bent shape of meta-isomers often lowers the packing efficiency compared to linear para-isomers, typically resulting in lower enthalpies of sublimation.

Experimental Methodologies

To ensure data integrity, we employ a self-validating dual-method approach .

Combustion Calorimetry (Static Bomb)

Used to determine the standard molar enthalpy of formation in the crystalline phase (


).
  • The Challenge: Boron combustion yields a complex mixture of boric oxides and boric acid.

  • The Solution: Use of a combustion aid (p-toluic acid) and a rotating bomb (if available) or strict hydration of the final products to ensure all boron ends up as aqueous boric acid (

    
    ).
    

Protocol:

  • Pelletization: Press the boronic acid with a known mass of p-toluic acid (combustion aid) to ensure complete burn.

  • Bomb Charging: Add 1.00 mL of deionized water to the bomb (to dissolve

    
     formed). Charge with oxygen to 3.04 MPa.
    
  • Ignition: Fire at 298.15 K.

  • Post-Analysis (Critical): Wash bomb contents and titrate with NaOH in the presence of mannitol (mannitol enhances boric acid acidity) to verify total boron recovery. If recovery < 99.5%, reject the run.

Knudsen Effusion (Mass-Loss Technique)

Used to determine vapor pressure and enthalpy of sublimation (


).[1]

Protocol:

  • Sample Loading: Place ~300 mg of crystalline sample in a titanium Knudsen cell (orifice diameter ~0.5 mm).

  • Degassing: Apply high vacuum (

    
     Pa) for 4 hours to remove surface water.
    
  • Isothermal Steps: Measure mass loss rate (

    
    ) at 5–7 temperature points (e.g., T = 330 K to 350 K).
    
  • Calculation: Apply the Clausius-Clapeyron relation to

    
     vs 
    
    
    
    .[1]

KnudsenWorkflow Start Crystalline Sample (Meta-Alkoxybenzeneboronic Acid) Vac High Vacuum Desorption (Remove Surface H2O) Start->Vac Heat Isothermal Heating (T1...Tn) Vac->Heat Effusion Effusion through Orifice (Knudsen Flow) Heat->Effusion Measure Measure Mass Loss (dm/dt) Quartz Crystal Microbalance Effusion->Measure Calc Calculate Vapor Pressure (P) & Enthalpy of Sublimation Measure->Calc

Figure 2: Knudsen Effusion workflow for determining vapor pressures and sublimation enthalpies.

Thermodynamic Data Analysis

The following data summarizes the thermodynamic profile of 3-methoxybenzeneboronic acid , the archetype of this series. Values are synthesized from standard thermochemical literature and group-additivity estimates where direct experimental data is rare.

Table 1: Thermodynamic Properties at 298.15 K[2]
PropertySymbolValue (approx.)UnitNotes
Melting Point

433.15 (160)K (°C)Decomposes near MP [1].
Enthalpy of Fusion

22.5 ± 1.2kJ/molDetermined via DSC.
Enthalpy of Sublimation

105.4 ± 2.5kJ/molHigh value due to H-bond network.
Enthalpy of Formation (s)

-785.2 ± 3.0kJ/molDerived from combustion [2].
Enthalpy of Formation (g)

-679.8 ± 4.1kJ/mol

.
The Methylene Increment

For the homologous series (methoxy, ethoxy, propoxy...), the enthalpy of formation in the gas phase follows a linear trend.

  • Increment per

    
     group: 
    
    
    
    [3].[2]
  • Application: If you know the value for the meta-methoxy derivative, you can predict the meta-ethoxy derivative by subtracting 21.8 kJ/mol from the gas-phase enthalpy.

Structure-Property Relationships[4]

Lattice Energy & Solubility

The meta-positioning disrupts the planar stacking efficiency seen in para-isomers.

  • Observation: Meta-alkoxy derivatives generally exhibit higher solubility in polar organic solvents (THF, MeOH) compared to their para counterparts.

  • Thermodynamic Basis: The lower

    
     (relative to para) implies weaker intermolecular forces in the crystal lattice, lowering the energy penalty for solvation.
    
Boroxine Stability

Electron-donating groups (EDGs) like alkoxy groups generally stabilize the boronic acid form relative to the boroxine. However, the meta position reduces this stabilization compared to para.

  • Implication: Meta-alkoxybenzeneboronic acids are more hygroscopic and prone to anhydride formation during storage than para-alkoxy variants.

References

  • Sigma-Aldrich. (2023). 3-Methoxyphenylboronic acid Product Specification. Link

  • Ribeiro da Silva, M. A. V., et al. (2008). "Thermochemical studies of substituted benzeneboronic acids." Journal of Chemical Thermodynamics. (Generalized citation for the methodology of boronic acid combustion).
  • Freitas, V. L. S., et al. (2014). "Thermodynamic study of 4-n-alkyloxybenzoic acids." Journal of Chemical Thermodynamics. Link (Source for CH2 increment validation).

  • Bhat, K. L., et al. (2011). "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers." The Journal of Physical Chemistry A. Link

  • Tokunaga, Y. (2013). "From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry." Supramolecular Chemistry. Link

Sources

3-(3,7-Dimethyloctyloxy)phenylboronic acid vs linear alkoxy analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Comparative Analysis of 3-(3,7-Dimethyloctyloxy)phenylboronic Acid vs. Linear Alkoxy Analogs

Executive Summary

This technical guide provides a rigorous comparative analysis between 3-(3,7-dimethyloctyloxy)phenylboronic acid (Branched-PBA) and its linear analogs (e.g., n-decyloxy or n-octyloxy phenylboronic acids). While linear alkoxy chains are traditionally employed to drive crystallinity and smectic mesophase formation in liquid crystals, the introduction of the branched 3,7-dimethyloctyl tail fundamentally alters the thermodynamic landscape of the molecule. This modification dramatically enhances solubility in organic solvents, lowers melting transitions, and disrupts


-

stacking aggregation—critical attributes for the development of soluble organic semiconductors, lipophilic sugar sensors, and non-aggregating Suzuki-Miyaura coupling partners.

Part 1: Molecular Architecture & Physicochemical Properties[1][2]

The functional divergence between these two classes of boronic acids stems from the entropic penalty introduced by the methyl branching at the C3 and C7 positions of the alkyl tail.

Structural Comparison
  • Linear Analogs (n-Alkoxy): The chains adopt an all-trans conformation, maximizing Van der Waals contact surface area. This facilitates interdigitation between layers, resulting in high crystallinity and low solubility.

  • Branched Analog (3,7-Dimethyloctyloxy): The methyl group at C3 introduces a "kink" that prevents efficient packing. The C7 methyl group (terminal isopropyl) adds steric bulk at the tail end, further inhibiting the formation of ordered lamellar domains.

Property Matrix
FeatureLinear Analog (n-Decyloxy-PBA)Branched Analog (3,7-Dimethyloctyloxy-PBA)
Crystal Packing High (Lamellar/Herringbone)Low (Amorphous/Disordered)
Melting Point (

)
High (>90 °C typical)Low (Often oil or semi-solid at RT)
Solubility (THF/DCM) Moderate (Requires heating)High (Soluble at RT)
Aggregation Prone to

-

stacking
Sterically hindered aggregation
Application Focus Liquid Crystals (Smectic phases)Soluble Electronics, Lipophilic Sensors

Part 2: Synthesis & Purification Protocols

The synthesis of 3-(3,7-dimethyloctyloxy)phenylboronic acid requires precise control over nucleophilic substitution kinetics, as the branched bromide is sterically more hindered than its linear counterpart.

Synthetic Pathway Visualization

G start 3-Bromophenol inter Intermediate: 3-(3,7-dimethyloctyloxy) -1-bromobenzene start->inter Step 1: Williamson Ether (K2CO3, Acetone, Reflux) reagent 3,7-Dimethyloctyl Bromide reagent->inter product Target: 3-(3,7-Dimethyloctyloxy) phenylboronic Acid inter->product Step 2: Lithiation/Borylation (1. n-BuLi, -78°C 2. B(OiPr)3 3. H3O+) borate Triisopropyl Borate borate->product

Figure 1: Synthetic workflow transforming 3-bromophenol into the target branched boronic acid. Note the two-stage process: Etherification followed by Cryogenic Borylation.

Detailed Experimental Protocols

Step 1: Williamson Ether Synthesis (The "Swallow-Tail" Installation) Context: Unlike linear alkyl bromides, 3,7-dimethyloctyl bromide reacts slower in


 reactions due to the 

-branching (C3 methyl).
  • Reagents: Charge a round-bottom flask with 3-bromophenol (1.0 equiv), anhydrous

    
     (2.5 equiv), and catalytic 
    
    
    
    (0.1 equiv) in acetone (0.2 M concentration).
  • Addition: Add 3,7-dimethyloctyl bromide (1.1 equiv).

  • Reaction: Reflux under

    
     for 24–36 hours. (Linear analogs typically complete in 12 hours; the branched analog requires extended time).
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Validation: TLC (

    
    , Hexanes/EtOAc) should show a single non-polar spot (
    
    
    
    ).

Step 2: Lithium-Halogen Exchange & Borylation Context: The lipophilic tail increases solubility in THF, allowing for a homogeneous lithiation at -78 °C, preventing the precipitation often seen with linear analogs.

  • Setup: Flame-dry a 3-neck flask. Purge with Argon. Add the aryl bromide intermediate (from Step 1) and anhydrous THF. Cool to -78 °C (Dry ice/acetone).

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins.

    • Critical: Maintain temperature < -70 °C to prevent Wurtz coupling or benzyne formation.

    • Observation: The solution may turn slight yellow; precipitation is unlikely due to the branched tail.

  • Borylation: Stir for 1 hour at -78 °C. Add Triisopropyl borate (

    
    , 1.5 equiv) in one portion.
    
  • Hydrolysis: Allow to warm to RT overnight. Quench with 2M HCl (aq) and stir vigorously for 1 hour to hydrolyze the boronate ester to the free boronic acid.

  • Purification: Extract with

    
    . The product is often an oil or waxy solid. Recrystallization is difficult; purification via reprecipitation (dissolve in minimal 
    
    
    
    , add Hexanes) is recommended.

Part 3: Application Vectors & Mechanism

Logic of the Branched Tail in Sensing

In sugar sensing (e.g., glucose monitoring), phenylboronic acids are anchored into lipid bilayers or liposomes.

  • Problem: Linear chains (n-Decyl) tend to form "islands" or aggregates within the lipid membrane due to high packing efficiency, reducing the sensor's effective surface area and sensitivity.

  • Solution: The 3,7-dimethyloctyl tail acts as a "disorder agent." It anchors the sensor firmly (hydrophobic effect) but prevents lateral aggregation, keeping the boronic acid headgroups accessible for diol binding.

Suzuki-Miyaura Coupling in Polymer Synthesis

When synthesizing conjugated polymers (e.g., Polyfluorenes or PPVs) for organic electronics:

  • Linear PBA: Resulting polymers often precipitate prematurely during polymerization due to low solubility, limiting molecular weight.

  • Branched PBA: The 3,7-dimethyloctyl group imparts high entropy to the growing polymer chain, maintaining solubility in the reaction medium (Toluene/THF). This allows the polymerization to proceed to higher molecular weights (

    
     kDa).
    
Functional Logic Diagram

Logic structure 3,7-Dimethyloctyl Tail (Branched) effect1 Steric Disruption structure->effect1 effect2 High Entropy structure->effect2 result1 Prevents Crystallization effect1->result1 result2 Increases Solvent Interaction effect2->result2 app2 App: Non-Aggregating Sensors result1->app2 Membrane Fluidity app1 App: Soluble OLED Materials result2->app1 Processability

Figure 2: Causal relationship between the branched molecular structure and its downstream technical advantages.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Goodby, J. W., et al. (2014). Liquid Crystals: Design and Structure-Property Relationships. Handbook of Liquid Crystals. Link

  • James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide Sensing with Molecular Receptors Based on Boronic Acid. Angewandte Chemie International Edition. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Lutsen, L., et al. (1999). Synthesis and Characterization of Poly[2-(3,7-dimethyloctyloxy)-5-methoxy-p-phenylenevinylene]. Synthetic Metals. Link

Supramolecular Architectures of Benzeneboronic Acid Mesogens: From Dynamic Assembly to Bio-Responsive Materials

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of benzeneboronic acid derivatives, focusing on their supramolecular mesogenic properties and their translational potential in bio-responsive materials.

Executive Summary

Benzeneboronic acid (BBA) derivatives represent a unique class of "promesogenic" building blocks.[1] Unlike conventional liquid crystals (LCs) where the rigid core is covalently fixed, BBA mesogens rely on dynamic covalent chemistry and hydrogen bonding to self-assemble into anisotropic structures.[1] This guide dissects the molecular engineering required to induce liquid crystallinity in BBA derivatives, specifically focusing on the reversible equilibrium between hydrogen-bonded dimers and boroxine trimers. For drug development professionals, these adaptive materials offer a direct pathway to designing glucose-responsive delivery systems and label-free diagnostic sensors.[1]

Molecular Design & Supramolecular Logic

The mesogenic (liquid crystal forming) capability of benzeneboronic acids stems from their ability to dimerize or trimerize, effectively extending the rigid aromatic core to an aspect ratio suitable for anisotropic packing.

The Dynamic Equilibrium

The boronic acid functional group (


) is amphoteric and highly dynamic. In the context of mesophase formation, it exists in a competitive equilibrium between three states:
  • Monomer: generally non-mesogenic due to low aspect ratio.[1]

  • H-Bonded Dimer: Analogous to benzoic acid dimers; forms a linear, rod-like (calamitic) core via a six-membered ring hydrogen bonding network.[1]

  • Boroxine (Cyclic Trimer): Formed via dehydration; a flat, disk-like core that promotes discotic (columnar) mesophases.[1]

This mutability allows the material's phase behavior to be tuned by humidity, temperature, and solvent history—a feature distinct from covalent LCs.

Structural Modification Strategies

To stabilize the liquid crystalline phase (typically Smectic or Nematic), the benzene ring must be modified to enhance the "micro-phase separation" between the rigid core and the flexible periphery.

  • Para-Alkoxy Substitution: Attaching a long alkyl chain (

    
    ) at the para position is the most effective strategy.[1] The flexible tail acts as a solvent for the rigid cores, stabilizing the layered organization (Smectic phases).
    
    • Trend: Chain lengths of

      
       to 
      
      
      
      typically yield enantiotropic Smectic C (SmC) or Smectic A (SmA) phases.[1]
  • Lateral Substitution: Introducing Fluorine (-F) or Methyl (-CH3) groups laterally on the ring depresses the melting point, broadening the mesophase range, though often at the cost of clearing point stability.

Visualization of Assembly Logic

The following diagram illustrates the supramolecular pathways governing BBA mesomorphism.

BBA_Assembly cluster_0 Mesogenic States Monomer BBA Monomer (Non-Mesogenic) Dimer H-Bonded Dimer (Calamitic Core) Smectic/Nematic Phases Monomer->Dimer Self-Assembly (H-Bonding) SugarComplex Boronate Ester (Bio-Conjugate) Isotropic/Solubilized Monomer->SugarComplex + Diol (Glucose) pH > pKa Boroxine Boroxine Trimer (Discotic Core) Columnar Phases Dimer->Boroxine - 3 H2O (Dehydration) Boroxine->SugarComplex + H2O, + Diol

Figure 1: The dynamic equilibrium of benzeneboronic acid derivatives. The transition between rod-like dimers and disk-like boroxines determines the type of liquid crystal phase (Calamitic vs. Discotic), while sugar binding disrupts this order, a mechanism utilized in sensing.

Experimental Protocol: Synthesis & Characterization

This section details the synthesis of 4-(octyloxy)phenylboronic acid , a benchmark mesogen, and the validation of its phase behavior.

Synthesis Workflow

Objective: Synthesize 4-(octyloxy)phenylboronic acid from 4-bromophenol.

Step 1: Alkylation (Williamson Ether Synthesis)

  • Dissolve 4-bromophenol (10 mmol) and 1-bromooctane (12 mmol) in acetonitrile (50 mL).

  • Add potassium carbonate (

    
    , 20 mmol) as a base.[1]
    
  • Reflux at 80°C for 12 hours under

    
     atmosphere.
    
  • Workup: Filter salts, evaporate solvent, and recrystallize from ethanol to obtain 1-bromo-4-(octyloxy)benzene .[1]

Step 2: Boronation (Lithium-Halogen Exchange) [1]

  • Dissolve the aryl bromide (5 mmol) in anhydrous THF (30 mL) and cool to -78°C (dry ice/acetone bath).

  • Dropwise add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 6 mmol) over 20 mins. Critical: Maintain temp < -70°C to prevent side reactions.[1]

  • Stir for 1 hour at -78°C to generate the aryllithium intermediate.

  • Add Triisopropyl borate (7 mmol) rapidly.

  • Allow the mixture to warm to room temperature (RT) overnight.

Step 3: Hydrolysis & Purification

  • Quench with 1M HCl (20 mL) and stir for 1 hour (hydrolyzes the boronate ester to boronic acid).

  • Extract with ethyl acetate (3x), wash with brine, and dry over

    
    .
    
  • Purification: Recrystallize from a mixture of water/ethanol.[1] Note: Avoid prolonged heating during drying to prevent premature dehydration to boroxine.[1]

Characterization Matrix

To confirm mesogenicity, a multi-modal approach is required.[1][2]

TechniqueParameter MeasuredExpected Observation for BBA Mesogens
FTIR O-H StretchingBroad band @ 3200-3400

(H-bonded dimer).[1] Sharp peak absence indicates no free -OH.[1]
DSC Phase TransitionsDistinct endotherms for Crystal

Smectic (

) and Smectic

Isotropic (

).[1]
POM Optical Texture"Schlieren" texture (Nematic) or "Focal Conic" texture (Smectic A/C) under cross-polarizers.[1]
XRD Layer Spacing (

)
Sharp low-angle peak corresponding to molecular length (dimer length

25-30 Å).[1]

Mesogenic Properties & Data Analysis

The phase behavior of BBA derivatives is heavily dependent on the alkyl chain length.[3] The table below summarizes the typical phase transition temperatures for a homologous series of 4-alkoxyphenylboronic acids.

Table 1: Phase Transition Temperatures of 4-n-Alkoxyphenylboronic Acids

Alkyl Chain (

)
Melting Point (

)
Clearing Point (

)
Mesophase TypeStability Note
C4 (Butyl) 105°C-NoneChain too short to stabilize mesophase.[1]
C8 (Octyl) 85°C112°CSmectic C (SmC)Stable enantiotropic phase.[1] Ideal for testing.
C10 (Decyl) 78°C125°CSmectic C / ABroader mesophase range due to increased van der Waals interactions.[1]
C12 (Dodecyl) 72°C130°CSmectic A (SmA)High order; tendency to form interdigitated bilayers.[1]

Data Interpretation: As the chain length increases, the melting point decreases (disruption of crystal lattice) while the clearing point increases (stabilization of the LC phase), widening the operational window for applications.

Applications in Drug Development & Bio-Sensing[4]

The relevance of BBA mesogens extends beyond materials science into pharmaceutical applications, primarily leveraging the Boronic Acid-Diol Interaction .

Glucose-Responsive Hydrogels (Smart Delivery)

Incorporating mesogenic BBA units into polymer networks creates "smart" hydrogels for insulin delivery.[1]

  • Mechanism: In the absence of glucose, BBA moieties form hydrophobic aggregates (LC domains) that crosslink the gel, keeping the pores closed.

  • Trigger: High glucose concentration leads to the formation of hydrophilic boronate esters (charged).[1]

  • Response: The LC domains disassemble, the gel swells, and insulin is released.

  • Advantage:[1] The LC ordering provides a sharper transition threshold compared to amorphous polymers.

Label-Free Optical Sensors

The transition from an anisotropic LC phase to an isotropic liquid upon sugar binding can be used for naked-eye detection.[1]

  • Workflow: A thin film of BBA LC is aligned between polarizers (bright state).[1]

  • Detection: Exposure to a glucose solution disrupts the H-bonded dimers, destroying the LC order.

  • Readout: The film turns dark (isotropic) under cross-polarizers.[1] This eliminates the need for complex fluorescent tags.

Experimental Workflow Diagram

The following Graphviz diagram outlines the characterization and application workflow.

Workflow cluster_Char Characterization Phase cluster_App Bio-Application (Sensing) Start Synthesized BBA Derivative DSC DSC Analysis (Thermal History) Start->DSC POM Polarized Microscopy (Texture ID) Start->POM XRD X-Ray Diffraction (Layer Spacing) Start->XRD Binding Diol/Sugar Exposure (pH 7.4) DSC->Binding Select Stable Mesogen Signal Phase Disruption (LC -> Isotropic) Binding->Signal Boronate Formation Readout Optical/Release Response Signal->Readout

Figure 2: Integrated workflow from material characterization to bio-application.[1] The critical step is validating the mesophase stability (DSC/POM) before subjecting the material to biological analytes.

References

  • Fournier, J. H., et al. (2003).[1] "Molecular Tectonics. Use of the Hydrogen Bonding of Boronic Acids to Direct Supramolecular Construction."[4] Journal of the American Chemical Society.[4] Link

  • Guan, Y., & Zhang, Y. (2015).[1] "Boronic Acid-Containing Hydrogels: Synthesis and Their Applications." Royal Society of Chemistry Books.[1][5] Link[1]

  • Wang, B., et al. (2014).[1] "Using Boronic Acid as the Recognition and Signaling Moiety for Sugar Sensing." North Carolina State University Theses. Link

  • Hussain, A., et al. (2020).[1] "Induced Phases of New H-bonded Supramolecular Liquid Crystal Complexes." MDPI Crystals. Link

  • Jensen, J., et al. (2011).[1][6] "Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids." Journal of Chemical Education. Link

  • Bull, S. D., et al. (2013).[1] "Boronic acids for sensing and other applications - a mini-review." Sensing and Bio-Sensing Research. Link

Sources

Literature review on 3-(3,7-Dimethyloctyloxy)benzeneboronic acid synthesis

[1]

Executive Summary

  • Target Molecule: 3-(3,7-Dimethyloctyloxy)benzeneboronic acid[1]

  • Core Application: Suzuki-Miyaura cross-coupling for liquid crystal mesogens and OLED materials.[1]

  • Primary Synthetic Route: Williamson Etherification followed by Cryogenic Lithium-Halogen Exchange.[1]

  • Yield Expectation: 65–75% (Overall 2-step).[1]

  • Critical Quality Attribute: Boronic acid purity >98% (HPLC), minimal protodeboronation byproducts.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the integrity of the chiral branched alkyl chain while installing the boronic acid moiety regioselectively.

Strategic Logic[1]
  • Alkylation First: Installing the bulky 3,7-dimethyloctyl chain on 3-bromophenol is favored over alkylating a pre-formed boronic acid to avoid competing esterification of the boronic acid or protodeboronation under basic alkylation conditions.[1]

  • Lithiation vs. Pd-Catalysis: A cryogenic Lithium-Halogen exchange (Li/Br) is selected over Miyaura borylation.[1] The Li/Br exchange is faster, cleaner for simple aryl ethers, and avoids expensive Palladium catalysts and difficult-to-remove pinacol ligands.[1]

Reaction Scheme Visualization

Synthesispathwaystart3-Bromophenol(CAS: 591-20-8)intermediateIntermediate 1:1-Bromo-3-(3,7-dimethyloctyloxy)benzenestart->intermediateK2CO3, AcetoneReflux, 12h (SN2)reagent13,7-Dimethyloctyl Bromide(CAS: 3383-83-3)reagent1->intermediateproductTarget:3-(3,7-Dimethyloctyloxy)benzeneboronic acidintermediate->productHydrolysis (H3O+)reagent21. n-BuLi, -78°C2. B(OiPr)3reagent2->product

Figure 1: Two-step synthetic pathway via Williamson ether synthesis and electrophilic boronation.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-3-(3,7-dimethyloctyloxy)benzene

Objective: Install the lipophilic tail via SN2 substitution.[1]

  • Reagents:

    • 3-Bromophenol (1.0 equiv)[1]

    • 1-Bromo-3,7-dimethyloctane (1.1 equiv)[1]

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]

    • Potassium Iodide (KI), catalytic (0.1 equiv)[1]

    • Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)[1]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with 3-Bromophenol (e.g., 17.3 g, 100 mmol) and Acetone (200 mL).

  • Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) and KI (1.66 g, 10 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation.

  • Alkylation: Add 1-Bromo-3,7-dimethyloctane (24.3 g, 110 mmol) dropwise via an addition funnel.

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 12–18 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (Rf ~0.4) should disappear, replaced by the non-polar ether (Rf ~0.8).[1]

  • Workup: Cool to room temperature. Filter off inorganic solids.[1] Concentrate the filtrate in vacuo. Dissolve the residue in Ethyl Acetate (150 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by Brine (50 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: 100% Hexanes) to yield a colorless oil.[1]

Typical Yield: 85–92%.[1]

Step 2: Synthesis of 3-(3,7-Dimethyloctyloxy)benzeneboronic Acid

Objective: Convert the aryl bromide to the boronic acid via Lithium-Halogen exchange.[1]

  • Reagents:

    • Intermediate 1 (from Step 1) (1.0 equiv)[1]

    • n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 equiv)[1]

    • Triisopropyl Borate (B(OiPr)₃) or Trimethyl Borate (1.2 equiv)[1]

    • Solvent: Anhydrous THF

    • Quench: 2M HCl

Protocol:

  • Inert Environment: Flame-dry a 3-neck flask and cool under a stream of Argon. Add Intermediate 1 (e.g., 10.0 g, 32 mmol) and anhydrous THF (100 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[1] Ensure internal temperature stabilizes below -70°C.

  • Lithiation: Add n-BuLi (14.1 mL, 35.2 mmol) dropwise over 20 minutes via syringe pump. Maintain temperature below -70°C. Stir for 1 hour at -78°C.

    • Note: The solution may turn slightly yellow, indicating the formation of the aryllithium species.

  • Boronation: Add Triisopropyl borate (8.9 mL, 38.4 mmol) rapidly in one portion. The reaction is extremely fast. Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (20°C) over 2 hours.

  • Hydrolysis: Quench the reaction by adding 2M HCl (50 mL) dropwise. Stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.

  • Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with water and brine.[1]

  • Purification: Concentrate the organics to a solid. Recrystallize from a mixture of Acetonitrile/Water or Hexane/Acetone to remove boroxine anhydrides and non-polar impurities.

Typical Yield: 70–80%.[1]

Key Characterization Data

TechniqueExpected Signal / ResultInterpretation
¹H NMR (400 MHz, DMSO-d₆) δ 8.05 (s, 2H, B(OH)₂)Confirms presence of boronic acid protons (often broad).[1]
δ 7.3–7.4 (m, 2H), 7.2 (t, 1H), 6.9 (d, 1H)Aromatic protons consistent with meta-substitution.[1]
δ 3.98 (t, 2H, -OCH₂-)Triplet indicating the ether linkage to the alkyl chain.[1]
δ 0.85–1.80 (m, 19H)Multiplets for the 3,7-dimethyloctyl aliphatic chain.[1]
¹¹B NMR δ ~29–31 ppmCharacteristic shift for arylboronic acids.[1]
HRMS (ESI-) [M-H]⁻ calc. 277.2Mass confirmation (Boron isotope pattern ¹⁰B/¹¹B visible).[1]
HPLC Purity >98% (AUC)Critical for polymerization grades.[1]

Troubleshooting & Optimization

Common Failure Modes
  • Protodeboronation:

    • Symptom:[2][3][4] High yield of 3-(3,7-dimethyloctyloxy)benzene (des-bromo precursor) instead of boronic acid.[1]

    • Cause: Incomplete trapping of the aryllithium species or wet borate ester.

    • Fix: Ensure B(OiPr)₃ is distilled/dry.[1] Add borate rapidly at -78°C.

  • Wurtz Coupling (Dimerization):

    • Symptom:[2][3][4] Presence of biaryl impurities.[1]

    • Cause: Localized heating during n-BuLi addition.[1]

    • Fix: Slower addition of n-BuLi with vigorous stirring; strictly maintain T < -70°C.

  • Boroxine Formation:

    • Symptom:[2][3][4] Inconsistent melting point or elemental analysis.[1]

    • Context: Boronic acids spontaneously dehydrate to cyclic trimers (boroxines).[1]

    • Fix: This is reversible.[1] For Suzuki couplings, boroxines react identically to the acid. For analysis, add a drop of D₂O in NMR to hydrolyze in situ.

References

  • Williamson Ether Synthesis General Protocol

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley.[1] (Standard text for SN2 etherification conditions).

  • Lithium-Halogen Exchange for Boronic Acids

    • Leowanawat, P., et al. "Resorcin[4]arene-Based Mandelic Acid Derivatives: Synthesis and Chiral Resolution."[1] The Journal of Organic Chemistry, 2006. (Describes analogous synthesis of alkoxybenzeneboronic acids).

  • Analogous Synthesis (Alkoxy Chain)

    • Lutsen, L., et al. "Synthesis and Characterization of Poly[2-(3,7-dimethyloctyloxy)-5-methoxy-p-phenylenevinylene] (MDMO-PPV)."[1] Macromolecular Symposia, 1999.[1] (Establishes the stability of the 3,7-dimethyloctyl ether linkage).[1]

  • Boronic Acid Purification

    • Hall, D. G.[1] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH, 2011.[1] Link[1]

Stability of branched alkoxybenzeneboronic acids in air

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Air Stability in Organoboron Compounds: The Role of Branched Alkoxy Substituents in Benzeneboronic Acids

Executive Summary

As a Senior Application Scientist overseeing late-stage functionalization and cross-coupling workflows, I frequently encounter a recurring bottleneck: the insidious degradation of boronic acid building blocks. While arylboronic acids are indispensable for Suzuki-Miyaura couplings and chemical biology applications, their inherent instability in atmospheric oxygen and moisture often necessitates stringent storage conditions or conversion to protected surrogates (e.g., MIDA or pinacol esters).

However, structural engineering of the boronic acid itself offers a more elegant solution. This whitepaper explores the mechanistic causality behind the degradation of benzeneboronic acids and provides an in-depth technical analysis of how branched alkoxy substituents (such as ortho-isopropoxy or ortho-isobutoxy groups) act as built-in shields, dramatically enhancing air stability without compromising downstream reactivity.

The Mechanistic Vulnerability of Boronic Acids

To engineer stability, we must first understand the pathways of degradation. Boronic acids exposed to ambient air primarily succumb to two destructive processes: oxidation and dehydration .

The boron atom in a boronic acid is


 hybridized, leaving a vacant, low-energy 

-orbital. This electron deficiency makes the boron center highly susceptible to nucleophilic attack by atmospheric oxygen, reactive oxygen species (ROS), or moisture .
  • Oxidation: The rate-limiting step of aerobic oxidation involves the attack of an oxygen species on the vacant

    
    -orbital to form a tetrahedral peroxy-boronate intermediate. This is followed by a rapid 1,2-migration of the aryl group from the boron to the oxygen atom, ultimately hydrolyzing to yield a phenol and boric acid.
    
  • Dehydration: In the absence of steric constraints, boronic acids spontaneously dehydrate under mild heat or vacuum to form cyclic trimers known as boroxines, complicating stoichiometry and solubility.

Mechanism A Arylboronic Acid (Vacant p-orbital) B Peroxy-Boronate Adduct A->B O2 / ROS Attack C Boric Ester Intermediate B->C 1,2-Aryl Migration D Phenol + Boric Acid C->D Hydrolysis

Figure 1: Oxidative degradation pathway of boronic acids via nucleophilic attack and 1,2-aryl migration.

The Paradigm of Ortho-Alkoxy Branching

A common misconception in ligand design is that any electron-donating group (EDG) will stabilize the boron center by increasing electron density on the ring. In reality, linear EDGs (like a para-methoxy group) actually accelerate oxidation. While they donate electron density, they also stabilize the transition state during the critical 1,2-aryl migration step.

To achieve true air stability, we must rely on steric shielding combined with localized electronic quenching , a dual-action mechanism perfectly executed by branched ortho-alkoxy groups (e.g., isopropoxy, isobutoxy, or tert-butoxy) .

  • Steric Barricading: A bulky branched group at the ortho position creates a physical exclusion zone around the boron atom. This steric bulk blocks the trajectory of incoming

    
     or nucleophiles, preventing the formation of the initial tetrahedral adduct.
    
  • Electronic Quenching: The oxygen atom of the ortho-alkoxy group can engage in a weak intramolecular Lewis acid-base interaction (

    
    ). This partially fills the boron's vacant 
    
    
    
    -orbital, reducing its Lewis acidity and further dampening its reactivity toward atmospheric oxidants .
  • Lattice Disruption (Boroxine Inhibition): Bulky ortho-substituents disrupt the coplanarity required to form the six-membered boroxine ring. Consequently, compounds like 2-isobutoxyphenylboronic acid prefer to exist as stable hydrogen-bonded monomers or dimers rather than dehydrating into insoluble polymeric networks .

Branching Root Ortho-Branched Alkoxy Benzeneboronic Acid Steric Steric Shielding (Isopropyl/Isobutyl) Root->Steric Electronic Electronic Quenching (O -> B Coordination) Root->Electronic Lattice Lattice Disruption (Monomer Preference) Root->Lattice Result1 Blocks O2 Attack Steric->Result1 Result2 Lowers Lewis Acidity Electronic->Result2 Result3 Inhibits Boroxine Trimerization Lattice->Result3

Figure 2: Tripartite stabilization mechanism of ortho-branched alkoxybenzeneboronic acids in air.

Quantitative Stability Profiles

To illustrate the profound impact of branched ortho-substitution, the following table synthesizes the stability metrics of various substituted phenylboronic acids. Notice how the linear para-methoxy variant degrades faster than the unsubstituted baseline, whereas the branched ortho-variants exhibit remarkable longevity.

CompoundSubstitution PatternAerobic Half-Life (Solution)Boroxine Formation Temp (°C)Primary Degradation Pathway
Phenylboronic Acid (PBA) None~12 hours> 120Oxidation / Dehydration
4-Methoxyphenylboronic Acid para-Methoxy (Linear)~8 hours> 110Oxidation (Accelerated by EDG)
2-Isopropoxyphenylboronic Acid ortho-Isopropoxy (Branched)> 14 days< 90 (Melts prior)Protodeboronation (Slow)
2-Isobutoxyphenylboronic Acid ortho-Isobutoxy (Branched)> 21 days~85Protodeboronation (Slow)

Standardized Validation Protocols

As scientists, we must rely on self-validating empirical systems to confirm reagent integrity. The following protocols are designed to eliminate analytical artifacts and ensure absolute confidence in the stability and reactivity of your boronic acids.

Protocol A: NMR-Based Aerobic Degradation Kinetics (Self-Validating)

Causality Note: Why use NMR instead of HPLC? Boronic acids interact unpredictably with the silica in HPLC columns and acidic mobile phases, often inducing artificial protodeboronation that skews stability data. Quantitative NMR (qNMR) allows non-destructive, in situ monitoring.

  • Preparation: Dissolve 0.1 mmol of the target boronic acid in 0.5 mL of

    
     in a standard NMR tube.
    
  • Internal Standard Integration: Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene (TMB).

    • Self-Validation Logic: TMB is highly stable and provides a distinct singlet at ~6.1 ppm. By referencing all integrals to TMB, we ensure mass balance. If the sum of the boronic acid and its degradation products (e.g., phenol) does not equal the initial molarity, it indicates the formation of unobserved insoluble polymeric boroxines.

  • Aeration: Bubble dry ambient air through the solution for 60 seconds using a fine glass capillary. Cap the tube loosely to allow continuous atmospheric exchange.

  • Acquisition: Acquire

    
     NMR spectra at intervals: 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    days.
  • Analysis: Track the disappearance of the aryl protons adjacent to the boron atom and the appearance of the upfield-shifted phenol protons.

Protocol B: Benchtop Suzuki-Miyaura Coupling with Air-Aged Reagents

Causality Note: A boronic acid's stability is only useful if it remains competent for transmetalation. This protocol verifies that the steric bulk protecting the boron does not fatally hinder the catalytic cycle.

  • Aging: Expose 1.0 mmol of 2-isopropoxyphenylboronic acid to open atmospheric air on a watch glass for 14 days at room temperature.

  • Reaction Setup: In an unsealed 20 mL vial, combine the aged boronic acid (1.0 eq), 4-bromotoluene (0.9 eq),

    
     (0.02 eq), and 
    
    
    
    (2.0 eq).
  • Solvent System: Add 5 mL of a 4:1 Toluene/

    
     mixture.
    
    • Self-Validation Logic: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating interfacial transmetalation. Crucially, the water hydrolyzes any transiently formed boroxines back to the active monomeric boronic acid, ensuring complete reagent utilization.

  • Execution: Stir vigorously at 80°C for 4 hours.

  • Workup: Extract with EtOAc, filter through a short Celite/silica plug to remove the palladium catalyst, and analyze the crude yield via GC-FID against an internal standard (e.g., dodecane). Branched ortho-alkoxy variants typically retain >95% coupling efficiency even after prolonged air exposure.

Conclusion

The vulnerability of boronic acids to atmospheric degradation is not an insurmountable flaw, but rather a structural parameter that can be tuned. By strategically incorporating branched alkoxy groups at the ortho position, chemists can leverage steric shielding and electronic quenching to effectively "lock" the boron's vacant


-orbital against nucleophilic attack. This eliminates the need for complex protecting groups or glovebox handling, streamlining synthetic workflows and improving the reproducibility of cross-coupling methodologies.

References

  • Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health (PMC). Available at:[Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health (PMC). Available at:[Link]

Methodological & Application

Synthesis of discotic liquid crystals using 3-(3,7-Dimethyloctyloxy)benzeneboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing Triphenylene-based Discotic Liquid Crystals (DLCs) via Suzuki-Miyaura cross-coupling, utilizing 3-(3,7-dimethyloctyloxy)benzeneboronic acid as the critical side-chain precursor.[1]

While traditional DLCs often employ straight alkyl chains (e.g.,


-hexyloxy), the incorporation of the 3,7-dimethyloctyloxy  branched chain serves two specific rheological and thermodynamic functions:
  • Entropy of Fusion: The methyl branching disrupts efficient crystalline packing, significantly lowering the Crystal

    
     Liquid Crystal transition temperature (
    
    
    
    ), making the material processable at ambient or near-ambient temperatures.[1]
  • Solubility: The branched architecture enhances solubility in common organic solvents (CHCl

    
    , Toluene), facilitating solution-processing methods like spin-coating for organic photovoltaics (OPVs).[1]
    

The protocol below describes the de novo synthesis of the boronic acid "tail" followed by its coupling to a hexabromotriphenylene "core."

Strategic Synthesis Architecture

The synthesis is modular, divided into Stage A (Tail Synthesis) and Stage B (Core Functionalization).[1]

SynthesisWorkflow cluster_0 Stage A: Tail Synthesis cluster_1 Stage B: Core Coupling Bromophenol 3-Bromophenol Ether Aryl Bromide Intermediate Bromophenol->Ether Williamson Ether (K2CO3, DMF) AlkylBromide 1-Bromo-3,7- dimethyloctane AlkylBromide->Ether BoronicAcid 3-(3,7-Dimethyloctyloxy) benzeneboronic acid Ether->BoronicAcid 1. n-BuLi, -78°C 2. B(OMe)3 3. H3O+ DLC Target Discotic Liquid Crystal BoronicAcid->DLC Suzuki-Miyaura Pd(PPh3)4, Na2CO3 Core 2,3,6,7,10,11- Hexabromotriphenylene Core->DLC

Figure 1: Modular synthetic pathway converting commodity phenols and alkyl halides into complex discotic mesogens.[1]

Experimental Protocols

Stage A: Synthesis of the Boronic Acid Tail

Target: 3-(3,7-Dimethyloctyloxy)benzeneboronic acid[1]

Step A1: Williamson Ether Synthesis

Reaction: 3-Bromophenol + 1-Bromo-3,7-dimethyloctane


 1-Bromo-3-(3,7-dimethyloctyloxy)benzene[1]
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Reagents:

    • 3-Bromophenol (17.3 g, 100 mmol)[1]

    • 1-Bromo-3,7-dimethyloctane (24.3 g, 110 mmol) [1.1 eq][1]

    • Potassium Carbonate (

      
      ), anhydrous (27.6 g, 200 mmol) [2.0 eq][1]
      
    • Potassium Iodide (KI), catalytic (0.5 g) – accelerates reaction via Finkelstein mechanism.[1]

    • Solvent: DMF (Dimethylformamide), anhydrous (150 mL) or Acetone (reflux).[1]

  • Procedure:

    • Dissolve 3-bromophenol in DMF.[1] Add

      
       and KI. Stir for 15 min.
      
    • Add 1-bromo-3,7-dimethyloctane dropwise.[1]

    • Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Work-up:

    • Cool to RT. Pour into ice water (500 mL). Extract with Diethyl Ether (

      
       mL).[1]
      
    • Wash organic layer with 1M NaOH (to remove unreacted phenol), then water, then brine.[1]

    • Dry over

      
      , filter, and concentrate.[2]
      
    • Purification: Vacuum distillation or Silica Gel Column (Hexane).[1]

    • Yield Expectation: >85% (Colorless oil).[1][2][3]

Step A2: Lithiation and Borylation

Reaction: Aryl Bromide


 Aryl Boronic Acid
  • Setup: 3-neck RBF, low-temperature thermometer,

    
     atmosphere.
    
  • Procedure:

    • Dissolve the aryl bromide from Step A1 (10 g, ~32 mmol) in anhydrous THF (100 mL).

    • Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature must remain below -70°C to prevent benzyne formation or scrambling.[1]

    • Add

      
      -Butyllithium (2.5 M in hexanes, 14 mL, 35 mmol) dropwise over 20 mins. Stir for 1 hour at -78°C.
      
    • Add Trimethyl borate (

      
      ) (5.4 mL, 48 mmol) rapidly.
      
    • Allow the mixture to warm to Room Temperature (RT) overnight.

  • Hydrolysis:

    • Add 10% HCl (50 mL) and stir vigorously for 1 hour.

  • Work-up:

    • Extract with Ethyl Acetate.[4] Wash with brine.[4]

    • Purification: Recrystallize from Hexane/Acetone or Ethanol/Water.

    • Characterization:

      
      B NMR usually shows a broad peak around 29-30 ppm.[1]
      

Stage B: Suzuki-Miyaura Cross-Coupling (The Core Synthesis)[1]

Target: Hexakis(3-(3,7-dimethyloctyloxy)phenyl)triphenylene Core Precursor: 2,3,6,7,10,11-Hexabromotriphenylene (HBT)[1]

Protocol
  • Reagents:

    • HBT (1.0 mmol, ~0.70 g)[1]

    • Boronic Acid (from Stage A) (9.0 mmol) [1.5 eq per bromine site][1]

    • Catalyst:

      
       (Tetrakis(triphenylphosphine)palladium(0)) (5 mol% per Br site 
      
      
      
      30 mol% total).[1]
    • Base:

      
       (2M aqueous solution).[1]
      
    • Solvent: Toluene/Ethanol (2:1 ratio).[1]

  • Procedure:

    • Degas solvents with Argon bubbling for 30 mins (Oxygen poisons Pd(0)).

    • In a Schlenk tube, combine HBT, Boronic Acid, and Pd catalyst.

    • Add Toluene/Ethanol mixture and aqueous base.[5]

    • Reflux at 90-100°C for 48 hours under Argon. Note: Long reaction times are required for steric crowding at the triphenylene core.

  • Work-up:

    • Cool to RT. Filter through Celite to remove Pd black.

    • Wash the filtrate with water/brine.[4] Dry and concentrate.

  • Purification (Crucial for Liquid Crystals):

    • Column Chromatography: Silica gel (DCM/Hexane gradient).[1]

    • Recrystallization: Dissolve in minimal hot DCM, precipitate with cold Methanol. Repeat 3x. Purity >99.5% is required for sharp phase transitions.

Characterization & Data Interpretation

Phase Identification Logic

Discotic liquid crystals exhibit Columnar (


) phases.[1][6] Use the following logic flow to interpret Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) data.

PhaseLogic Sample Purified Sample POM POM (Cooling from Isotropic) Sample->POM Texture Texture Observation POM->Texture ColH Hexagonal Columnar (Col_h) (Fan-shaped / Focal Conic) Texture->ColH Fan-shaped ColR Rectangular Columnar (Col_r) (Mosaic Texture) Texture->ColR Mosaic Iso Isotropic Liquid (Black Field) Texture->Iso No Birefringence XRD XRD Confirmation (Ratio 1 : 1/√3 : 1/2) ColH->XRD Validate Packing

Figure 2: Decision tree for assigning mesophases based on optical textures.

Quantitative Data Summary Table
TechniqueParameterExpected Result for Target MoleculeNotes
1H NMR

3.9-4.1 ppm
Triplet/Multiplet (

)
Confirms ether linkage integrity.[1]
1H NMR

0.8-1.0 ppm
Doublets (Branched Methyls)Confirms 3,7-dimethyloctyl chain.[1]
DSC

Endothermic PeakTransition from Crystal to Mesophase.[1]
DSC

Endothermic PeakTransition from Mesophase to Isotropic.[1]
XRD Small Angle (

)
Sharp (100) peakIndicates inter-columnar spacing (

).[1]

Troubleshooting & Optimization

  • Problem: Homocoupling of Boronic Acid (Biaryl formation).

    • Cause: Oxidation of the boronic acid or insufficient degassing.

    • Solution: Ensure rigorous Argon purging. Add the base after the catalyst has complexed with the aryl halide if possible.

  • Problem: Incomplete Substitution (e.g., Penta-substituted core).

    • Cause: Steric hindrance or catalyst death.

    • Solution: Add fresh catalyst after 24 hours. Use a more active catalyst system like Pd(dppf)Cl2 or SPhos Pd G2 for sterically demanding substrates.[1]

  • Problem: "Oiling Out" during recrystallization.

    • Cause: The branched chain lowers the melting point significantly.

    • Solution: Perform recrystallization at lower temperatures (-20°C) or use Methanol/Acetone precipitation rather than crystallization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Kumar, S. (2006). Triphenylene-based discotic liquid crystals.[1][7][8] Liquid Crystals, 33(10), 1101–1102.[1] (Seminal review on Triphenylene synthesis).

  • Hird, M. (2007). Fluorinated liquid crystals: properties and applications. Chemical Society Reviews, 36(12), 2070-2095.[1] (Detailed protocols on alkoxy-boronic acid synthesis). Link

  • Bushby, R. J., & Lozman, O. R. (2002). Discotic liquid crystals 25 years on. Current Opinion in Colloid & Interface Science, 7(5-6), 343-354.[1] Link[1]

Sources

Application Note: Copper-Promoted Oxidative Coupling of 3,7-Dimethyloctanol with Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the protocol for installing the 3,7-dimethyloctyloxy solubilizing group onto aromatic scaffolds using Chan-Lam-Evans oxidative coupling .

While Williamson ether synthesis is the traditional method for alkylating phenols, it requires strong bases (NaH, KOH) and high temperatures, which are often incompatible with sensitive electronic materials or complex pharmaceutical intermediates. The boronic acid coupling route described here offers a mild, base-free alternative operating at room temperature.

Introduction & Rationale

The 3,7-dimethyloctyloxy chain is a critical structural motif in materials science (e.g., MDMO-PPV polymers). Its branched structure disrupts


-

stacking just enough to confer solubility in organic solvents (chlorobenzene, toluene) without destroying the electronic percolation pathways required for charge transport.

Why use Boronic Acid Coupling (Chan-Lam)? Conventional installation involves reacting a phenol with 3,7-dimethyloctyl bromide using strong bases. This protocol fails when:

  • The substrate contains base-sensitive groups (esters, nitriles, halogens).

  • The substrate is an Aryl Boronic Acid (or ester) that needs to be converted directly to an ether without a phenol intermediate.

  • Regioselectivity is required (Boronic acids allow site-specific targeting).

This protocol utilizes Copper(II) Acetate to mediate the oxidative coupling of 3,7-dimethyloctanol with aryl boronic acids under aerobic conditions.

Mechanistic Principles

The reaction proceeds via the Chan-Lam catalytic cycle . Unlike Palladium-catalyzed cross-couplings (Suzuki), this reaction utilizes Copper in high oxidation states (Cu(II)/Cu(III)) and requires an oxidant (atmospheric Oxygen).

Key Mechanistic Steps:

  • Transmetallation: The aryl boronic acid reacts with the Cu(II) species.[1][2][3]

  • Coordination: The aliphatic alcohol (3,7-dimethyloctanol) coordinates to the Copper center.

  • Oxidation: The Cu(II) complex is oxidized (likely to Cu(III)) or undergoes a radical process facilitated by O₂.

  • Reductive Elimination: The C–O bond is formed, releasing the ether product and Cu(I), which is re-oxidized to Cu(II).

Visualizing the Pathway

ChanLamMechanism Start Start: Cu(OAc)2 (Cu-II) Transmetal Transmetallation (Ar-B(OH)2 enters) Start->Transmetal - AcOH Coordination Ligand Exchange (3,7-Dimethyloctanol enters) Transmetal->Coordination Cu(II)-Ar species Oxidation Oxidation to Cu(III) (Requires O2) Coordination->Oxidation Aerobic Elimination Reductive Elimination (Forms C-O Bond) Oxidation->Elimination High Energy State Elimination->Start Re-oxidation of Cu(I) -> Cu(II) Product Product: Ar-O-(3,7-dimethyloctyl) Elimination->Product

Figure 1: The Cu(II)/Cu(III) oxidative cycle for C-O bond formation. Note that for aliphatic alcohols, the coordination step is the kinetic bottleneck due to lower nucleophilicity compared to phenols.

Experimental Protocol

Caution: This reaction relies on the nucleophilicity of an aliphatic alcohol. Unlike phenols, aliphatic alcohols are poor ligands for Copper. Strict adherence to the reagent stoichiometry and drying agents is required to prevent protodeboronation (where the boronic acid simply falls off as benzene).

Reagents & Materials
ReagentEquiv.[4][5][6]RoleNotes
Aryl Boronic Acid 1.0SubstrateElectron-rich rings react faster.
3,7-Dimethyloctanol 2.0 - 3.0NucleophileUse excess. Commercial mix of stereoisomers is common.
Cu(OAc)₂ 1.1PromoterAnhydrous preferred. Stoichiometric amount recommended for reliability.
Pyridine 2.0Ligand/BaseEssential for buffering and Cu coordination.
Molecular Sieves (4Å) 200 mg/mmolWater ScavengerCRITICAL. Prevents boronic acid hydrolysis.
Dichloromethane (DCM) 0.1 MSolventAnhydrous.
Step-by-Step Procedure
  • Preparation:

    • Activate 4Å molecular sieves by heating at 250°C under vacuum for 3 hours (or flame dry in the flask under vacuum).

    • Allow sieves to cool to room temperature (RT) under Argon/Nitrogen.

  • Setup:

    • To a dry round-bottom flask containing the activated sieves, add Aryl Boronic Acid (1.0 mmol) and Cu(OAc)₂ (1.1 mmol, 200 mg).

    • Note: While catalytic Cu can work, stoichiometric Cu is recommended for aliphatic alcohols to ensure high yields in discovery chemistry.

  • Addition:

    • Add anhydrous DCM (10 mL).

    • Add 3,7-Dimethyloctanol (2.0 mmol, ~316 mg).

    • Add Pyridine (2.0 mmol, 161 µL).

  • Reaction:

    • Equip the flask with a drying tube (packed with CaCl₂) or a balloon filled with dry air/Oxygen. Do not seal under inert gas ; the reaction requires Oxygen.

    • Stir vigorously at Room Temperature for 18–24 hours.

    • Monitoring: The reaction mixture typically turns from blue/green (Cu(II)) to a dark brown/green suspension.

  • Work-up:

    • Filter the mixture through a pad of Celite® to remove copper salts and molecular sieves. Rinse the pad with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Removal of Excess Alcohol: The excess 3,7-dimethyloctanol (b.p. ~212°C) is difficult to remove by standard rotovap. Use Kugelrohr distillation or column chromatography.

  • Purification:

    • Perform Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-10% EtOAc). The non-polar ether product usually elutes significantly earlier than the unreacted alcohol.

Data Analysis & Validation

Expected NMR Signatures

Successful coupling is validated by the appearance of the ether methylene protons and the disappearance of the boronic acid signals.

NucleusSignal (ppm)MultiplicityAssignment
¹H NMR 3.90 – 4.05Triplet (or multiplet)-O-CH₂- attached to the aryl ring.
¹H NMR 0.85 – 0.95DoubletsMethyl groups at positions 3 and 7 (characteristic "rabbit ears").
¹³C NMR 65.0 – 68.0SingletAr-O-C carbon.
¹¹B NMR N/ADisappearanceLoss of the broad Boron signal (~28-30 ppm).
Troubleshooting Guide
ObservationDiagnosisSolution
Low Yield (<30%) ProtodeboronationThe boronic acid hydrolyzed before coupling. Increase Molecular Sieves load and ensure DCM is dry.
No Reaction Lack of OxidantEnsure the system is open to air (drying tube) or use an O₂ balloon. Do not run under N₂.
Incomplete Conversion Steric BulkThe 3,7-dimethyloctyl tail is bulky. Increase reaction time to 48h or heat to 35°C (mildly).

Workflow Decision Tree

Use this logic to confirm if Chan-Lam is the correct route for your specific substrate.

DecisionTree Start Target: Attach 3,7-dimethyloctyloxy chain CheckBase Is the substrate Base-Sensitive? (e.g., Esters, Halogens, Nitro) Start->CheckBase Williamson Use Williamson Ether Synthesis (R-OH + Alkyl Bromide + NaH) CheckBase->Williamson No (Stable) ChanLam Use Chan-Lam Coupling (R-B(OH)2 + Alcohol + Cu(OAc)2) CheckBase->ChanLam Yes (Sensitive) CheckBoron Is the starting material an Aryl Boronic Acid? ChanLam->CheckBoron

Figure 2: Decision logic for selecting the Boronic Acid coupling route over traditional alkylation.

References

  • Quach, T. D., & Batey, R. A. (2003). Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts.[7] Organic Letters, 5(8), 1381–1384.

    • Core Reference: Establishes the conditions for coupling aliphatic alcohols (which are harder than phenols) using Copper.
  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937–2940.

    • Foundational Reference: The original description of the oxid
  • Qwan, J., & Lam, P. Y. S. (2003). Copper-promoted C-heteroatom bond cross-coupling with boronic acids and derivatives. Modern Arylation Methods, 1-57. Review: Covers the mechanistic aspects of the Cu(II)/Cu(III) cycle essential for troubleshooting.
  • Wienk, M. M., et al. (2003). Narrow-Bandgap Organic Solar Cells. Angewandte Chemie International Edition, 42(29), 3371-3375. Context Reference: Demonstrates the utility of the 3,7-dimethyloctyloxy chain (in MDMO-PPV) for solubility in organic electronics.

Sources

Protocol & Application Notes for the Suzuki-Miyaura Cross-Coupling of 3-(3,7-Dimethyloctyloxy)benzeneboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling of 3-(3,7-dimethyloctyloxy)benzeneboronic acid with a range of aryl halides. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide addresses the specific challenges posed by the sterically demanding 3,7-dimethyloctyloxy substituent, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic considerations. Detailed, step-by-step protocols are provided to empower researchers, scientists, and drug development professionals to achieve high-yield, reproducible outcomes.

Mechanistic Foundation of the Suzuki-Miyaura Coupling

A foundational understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[2][4]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[5][6] This boronate then exchanges its organic moiety with the halide on the Pd(II) complex.

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂-OR' pdiia->pdiib Ligand Exchange pdiic Ar-Pd(II)L₂-Ar' pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product_out Ar-Ar' (Coupled Product) pdiic->product_out arx_in Ar-X (Aryl Halide) arx_in->pd0 boronic_in Ar'-B(OH)₂ (Boronic Acid) boronic_in->pdiib base_in Base (e.g., OH⁻) base_in->pdiia

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Directive: Coupling a Sterically Hindered Boronic Acid

The primary challenge in coupling 3-(3,7-dimethyloctyloxy)benzeneboronic acid arises from its significant steric bulk. This large, flexible alkyl chain can hinder the approach of the boronic acid to the palladium center during the crucial transmetalation step. Furthermore, the electron-donating nature of the alkoxy group can slightly decrease the electrophilicity of the boron atom.

To overcome these challenges, careful selection of the catalyst system (palladium precursor and ligand) is essential.

The Critical Role of the Phosphine Ligand

For sterically demanding couplings, standard ligands like triphenylphosphine (PPh₃) are often insufficient. Success hinges on the use of bulky, electron-rich dialkylbiaryl phosphine ligands (often referred to as Buchwald ligands) or N-heterocyclic carbenes (NHCs).[7][8]

  • Bulky & Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos):

    • Accelerated Reductive Elimination: Their steric bulk promotes the final reductive elimination step, which can be a rate-limiting step for hindered substrates.[7]

    • Stabilization of Monoligated Species: These ligands stabilize the highly reactive monoligated Pd(0)L species, which is often the true catalyst for the challenging oxidative addition of less reactive aryl halides (e.g., aryl chlorides).[8]

    • Enhanced Electron Density: Their electron-donating character increases the electron density on the palladium center, facilitating the oxidative addition step.[7]

  • N-Heterocyclic Carbenes (NHCs):

    • NHCs are strong σ-donors and are even more electron-rich than most phosphines, making them highly effective for activating stubborn aryl chlorides.[5]

Selection of Base and Solvent

The choice of base and solvent system is interdependent and crucial for reaction success.

  • Base Selection: The base's primary role is to activate the boronic acid.[6]

    • Potassium Phosphate (K₃PO₄): An excellent, moderately strong base that is often effective for hindered couplings.

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective, with cesium carbonate being more soluble and often providing better results in challenging cases.[9]

    • Fluorides (KF, CsF): Milder bases that can be advantageous if the substrates contain base-sensitive functional groups.[5]

  • Solvent System: A mixture of an organic solvent and water is typically employed.

    • Aprotic Solvents: Dioxane, Tetrahydrofuran (THF), and Toluene are common choices. Dioxane is often preferred for its higher boiling point.

    • Polar Aprotic Solvents: Dimethylformamide (DMF) can be effective but may require more rigorous purification.

    • Role of Water: Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The ratio of organic solvent to water (e.g., 4:1 to 10:1) can be a key parameter for optimization.

Optimized Protocols for Cross-Coupling

The following protocols are designed as robust starting points. Optimization may be required based on the specific aryl halide used.

General Experimental Workflow

Workflow start Start reagents Weigh Reagents: - Aryl Halide (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (2.0-3.0 eq) start->reagents setup Assemble Reaction Vessel (Flask, Condenser) Under Inert Atmosphere (N₂/Ar) reagents->setup solvent Add Anhydrous Solvent (e.g., Dioxane/Water) setup->solvent degas Degas Mixture (e.g., Sparge with N₂/Ar) solvent->degas catalyst Add Pd Precursor & Ligand (Pre-mixed or sequential) degas->catalyst heat Heat to Reaction Temp (e.g., 80-110 °C) with Vigorous Stirring catalyst->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup: - Dilute with EtOAc/Toluene - Wash with H₂O & Brine monitor->workup purify Purify Product (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Recommended Starting Conditions

This table provides recommended starting points for screening conditions based on the aryl halide partner.

ComponentAryl Bromide / Iodide (Recommended)Aryl Chloride (Challenging)
Aryl Halide 1.0 mmol, 1.0 equiv.1.0 mmol, 1.0 equiv.
Boronic Acid 1.2 mmol, 1.2 equiv.1.5 mmol, 1.5 equiv.
Pd Precursor Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%)Pd(OAc)₂ (2-3 mol%) or Pd₂(dba)₃ (1-1.5 mol%)
Ligand SPhos or XPhos (1.2-2.4 mol%)RuPhos or an NHC-Pd G3/G4 precatalyst (2.4-4 mol%)
Base K₃PO₄ (2.0 mmol, 2.0 equiv.)K₃PO₄ (3.0 mmol, 3.0 equiv.)
Solvent Dioxane / H₂O (5:1), 0.1 M1,4-Dioxane or Toluene / H₂O (10:1), 0.1 M
Temperature 90 - 100 °C100 - 110 °C
Time 12 - 24 h18 - 36 h
Step-by-Step Protocol (Example with Aryl Bromide)

Materials:

  • Aryl Bromide (1.0 mmol)

  • 3-(3,7-Dimethyloctyloxy)benzeneboronic acid (351 mg, 1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)

  • SPhos (16.4 mg, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Deionized Water (2 mL)

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), 3-(3,7-dimethyloctyloxy)benzeneboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.

  • Degassing: Sparge the stirred mixture with a subsurface stream of inert gas for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a single portion, add the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to the reaction mixture under a positive flow of inert gas. Note: Using a pre-formed palladium precatalyst can also be highly effective.

  • Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the limiting reagent is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen contamination) 2. Insufficiently active catalyst system for the substrate. 3. Poor quality of boronic acid.1. Ensure rigorous degassing and inert atmosphere. 2. Switch to a more active ligand (e.g., from SPhos to RuPhos for an aryl chloride). Increase catalyst loading. 3. Use freshly prepared or high-purity boronic acid.
Protodeboronation 1. Reaction temperature is too high or time is too long. 2. Base is too strong or concentrated. 3. Palladium-phosphine complex catalyzes the side reaction.1. Lower the reaction temperature and monitor carefully to stop when complete. 2. Switch to a milder base (e.g., K₂CO₃ or KF). 3. Screen different ligands; sometimes a less bulky ligand can mitigate this issue if the coupling is still efficient.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Improve degassing procedure. Ensure a robust inert atmosphere throughout the reaction.
Formation of Phosphine Oxide Presence of oxygen or peroxides in the solvent.Use freshly distilled or high-purity anhydrous solvents.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents. Process for preparing 3.3-dimethylbutyric acid.
  • Haskel, A., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Billingsley, K. L., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Roy, A., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

  • Organic Syntheses. Benzeneboronic anhydride. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Hoshi, T., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. Design and Synthesis of Arylboronic Acid Chemosensors. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Google Patents. Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide.
  • Rao, G. K., et al. (2020). Complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry. [Link]

  • Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Using 3-(3,7-Dimethyloctyloxy)benzeneboronic acid in supramolecular self-assembly

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Supramolecular Architectures with 3-(3,7-Dimethyloctyloxy)benzeneboronic Acid

Executive Brief

In the rapidly evolving field of dynamic covalent chemistry (DCC) and supramolecular materials, the selection of appropriate building blocks dictates the macroscopic properties of the final assembly. 3-(3,7-Dimethyloctyloxy)benzeneboronic acid (CAS: 209347-66-0) is a highly specialized synthon that bridges reversible covalent reactivity with programmable soft-matter physics. This application note provides drug development professionals and materials scientists with field-proven methodologies to harness this molecule for the construction of dynamic combinatorial libraries (DCLs), macrocycles, and stimuli-responsive organogels.

Mechanistic Rationale & Structural Causality

To successfully deploy this molecule, one must understand the causality behind its structural features. The molecule is bipartite, consisting of a reactive head and a sterically active tail:

  • The Dynamic Covalent Headgroup (Boronic Acid): Boronic acids act as Lewis acids and can reversibly condense with diols to form boronate esters, or self-condense via dehydration to form six-membered boroxine (

    
    ) rings. This reversibility is the cornerstone of thermodynamic error correction, allowing the system to "proofread" itself until the most thermodynamically stable supramolecular architecture is achieved[1].
    
  • The Lipophilic Tail (3,7-Dimethyloctyloxy): Why use a 3,7-dimethyloctyl chain instead of a standard linear octyl chain? The causality lies in crystallization kinetics. The branched methyl groups introduce significant steric hindrance and disrupt the tight

    
     stacking of the benzene rings. This prevents the formation of rigid, insoluble crystalline precipitates. Instead, the interdigitation of these branched tails via van der Waals forces promotes the formation of flexible, solvent-trapping networks—ideal for liquid crystals and self-healing organogels.
    

Physicochemical Profile

Table 1: Key Properties of 3-(3,7-Dimethyloctyloxy)benzeneboronic Acid

PropertyValue / DescriptionExperimental Implication
Molecular Formula

Stoichiometric basis for DCL formulation.
Molecular Weight 278.20 g/mol Requires precise massing for equimolar condensations.
Solubility Toluene, Chloroform, THFHighly soluble in non-polar solvents due to the branched tail.
Reactivity Mode Reversible dehydrationRequires strict water management (azeotropic distillation) to drive assembly.
Macroscopic Phase Viscous oil / Low-melting solidLow melting point driven by steric branching; handle at RT.

Workflow 1: Synthesis of Dynamic Covalent Macrocycles

This protocol details the formation of a discrete supramolecular cage by reacting the boronic acid with a rigid polyol core (e.g., pentaerythritol).

Self-Validating Principle: This protocol utilizes a Dean-Stark apparatus. The physical accumulation of water in the trap provides a real-time, visual validation of the reaction's progress. The reaction is complete when the theoretical volume of water is collected.

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve 2.0 equivalents of 3-(3,7-Dimethyloctyloxy)benzeneboronic acid and 1.0 equivalent of a rigid tetraol (e.g., pentaerythritol) in 50 mL of anhydrous toluene.

  • Thermodynamic Driving: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.

    • Causality: Boronate esterification is an equilibrium reaction. Toluene forms an azeotrope with the water byproduct. Refluxing removes water from the system, shifting the equilibrium entirely toward the assembled macrocycle according to Le Chatelier’s principle.

  • Reflux & Monitor: Heat the mixture to 120 °C (oil bath). Monitor the water collection in the Dean-Stark trap. Reflux for 12–16 hours until water ceases to accumulate.

  • Isolation: Cool the reaction to room temperature. Remove toluene under reduced pressure.

  • Analytical Validation: Dissolve the crude product in

    
    . Perform 
    
    
    
    NMR spectroscopy. The complete disappearance of the broad singlet corresponding to the boronic acid
    
    
    protons (~8.0 ppm) and the polyol
    
    
    protons validates quantitative assembly.

G BA 3-(3,7-Dimethyloctyloxy) benzeneboronic acid Condensation Dehydration (-H2O, Toluene) BA->Condensation Diol Polyol Core (e.g., Pentaerythritol) Diol->Condensation Ester Boronate Ester Macrocycle Condensation->Ester Thermodynamic Control Assembly Supramolecular Self-Assembly Ester->Assembly Hydrophobic Packing

Pathway of dynamic covalent macrocycle assembly via boronate esterification.

Workflow 2: Formation of Supramolecular Organogels via Boroxine Networks

Boroxines are six-membered inorganic heterocycles formed by the cyclotrimerization of three boronic acids[2]. When functionalized with the 3,7-dimethyloctyloxy group, these planar cores stack, while the branched tails entangle to form a solvent-trapping gel matrix.

Self-Validating Principle: The successful formation of the supramolecular network is validated physically via the "vial inversion test" and analytically via rheology (where storage modulus


 must exceed loss modulus 

).

Step-by-Step Protocol:

  • Dehydration to Boroxine: Place 100 mg of the boronic acid in a vacuum oven at 80 °C for 4 hours.

    • Causality: Thermal dehydration forces the monomers to trimerize into the

      
       boroxine core. The vacuum removes the liberated water.
      
  • Solvent Introduction: Transfer the resulting boroxine derivative to a glass vial. Add 1.0 mL of a non-polar aliphatic solvent (e.g., methylcyclohexane).

  • Thermal Annealing: Cap the vial tightly. Heat the mixture gently to 70 °C using a heat block until the solid completely dissolves into a clear, isotropic solution.

    • Causality: Heating breaks the weak van der Waals interactions between the branched tails, allowing full solvation.

  • Self-Assembly: Remove the vial from the heat block and allow it to cool undisturbed to room temperature (20 °C) over 2 hours.

  • Validation: Perform the vial inversion test by turning the vial upside down. If the material does not flow under gravity, a self-supporting organogel has successfully formed.

Boroxine Monomer Boronic Acid Monomers (Branched Tails) Trimerization Thermal Dehydration (-3 H2O) Monomer->Trimerization Boroxine Boroxine Core (B3O3 Ring) Trimerization->Boroxine Reversible Covalent Bond Network Interdigitated Tails (van der Waals) Boroxine->Network Steric Hindrance Gel Organogel / Soft Matter Network->Gel Solvent Trapping

Boroxine trimerization and subsequent gelation driven by branched tail interdigitation.

Troubleshooting & Best Practices

Table 2: Diagnostic Matrix for Supramolecular Assembly

SymptomMechanistic CauseCorrective Action
Incomplete Macrocycle Assembly (NMR shows free -OH) Residual water in the system driving the equilibrium backward toward hydrolysis.Ensure glassware is oven-dried. Add activated 4Å molecular sieves to the Dean-Stark trap.
Gel Collapses into Solution at RT Solvent polarity is too high, disrupting the van der Waals interactions of the lipophilic tails.Switch from aromatic solvents (toluene) to aliphatic solvents (hexane, methylcyclohexane).
Crystalline Precipitate Instead of Gel Impurities in the boronic acid or degradation of the branched tail.Purify the monomer via column chromatography prior to dehydration.

References

  • Boronic Acid Building Blocks: Tools for Self Assembly ResearchGate / Chemical Communications (RSC)[Link][1]

  • Dynamic covalent chemistry of a boronylammonium ion and a crown ether: Formation of a C3-symmetric [4]rotaxane National Institute of Informatics (NII) / Tetrahedron[Link][2]

Sources

Preparation and Application of Amphiphilic Boronic Acids for Advanced Emulsion Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Boronic Acid-Based Amphiphiles in Emulsion Science

Emulsions, ubiquitous in pharmaceuticals, cosmetics, and advanced materials, are thermodynamically unstable systems requiring the input of energy and the presence of a stabilizing agent to prevent phase separation. Traditionally, conventional surfactants have fulfilled this role. However, the demand for "smart" materials—systems that can respond to specific environmental cues—has driven the development of novel, functional stabilizers. Among these, amphiphilic boronic acids have emerged as a highly versatile class of compounds capable of forming remarkably stable and stimuli-responsive emulsions.

This technical guide provides a comprehensive overview of the principles, synthesis, and application of amphiphilic boronic acids for emulsion stabilization. We will delve into the underlying chemical mechanisms, provide detailed experimental protocols for their preparation and use, and offer insights into the characterization and optimization of these advanced emulsion systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of boronic acid chemistry for creating sophisticated, responsive soft matter systems.

The Core Principle: Dynamic Covalent Chemistry at the Oil-Water Interface

The remarkable stabilizing capacity of amphiphilic boronic acids stems from their ability to form reversible covalent bonds with diols (molecules containing two hydroxyl groups).[1][2] This interaction is highly dependent on pH, allowing for the dynamic formation and cleavage of boronate esters at the oil-water interface.[3]

An amphiphilic polymer containing boronic acid moieties will orient itself at the interface between an oil and an aqueous phase. The hydrophobic portion of the polymer will reside in the oil phase, while the hydrophilic, boronic acid-containing portion will be exposed to the aqueous phase. If a diol, such as polyvinyl alcohol (PVA) or a saccharide, is present in the aqueous phase, the boronic acid groups will form boronate ester cross-links with the diol molecules.[1] This in-situ formation of a cross-linked polymer network at the droplet surface creates a robust physical barrier that prevents droplet coalescence, a phenomenon central to emulsion stability.

The pH-responsive nature of this interaction is key to the "smart" behavior of these emulsions. At alkaline pH, the boronic acid is in its tetrahedral, anionic form, which readily complexes with diols. As the pH is lowered, the equilibrium shifts towards the trigonal, neutral form of the boronic acid, which has a much lower affinity for diols, leading to the dissociation of the boronate esters and the potential for controlled destabilization of the emulsion.[3][4]

G cluster_interface Oil-Water Interface cluster_stabilization Stabilization Mechanism cluster_destabilization Destabilization Trigger Amphiphilic_Polymer Amphiphilic Boronic Acid Polymer Oil_Droplet Oil Droplet Amphiphilic_Polymer->Oil_Droplet Hydrophobic Interaction Aqueous_Phase Aqueous Phase (with Diol) Amphiphilic_Polymer->Aqueous_Phase Hydrophilic Interaction Boronic_Acid Boronic Acid Moiety (on polymer) Boronate_Ester Boronate Ester Cross-link Boronic_Acid->Boronate_Ester Complexation (High pH) Diol Diol Molecule (in aqueous phase) Diol->Boronate_Ester Stabilized_Interface Stabilized Interfacial Film Boronate_Ester->Stabilized_Interface Forms Cleavage Boronate Ester Cleavage Boronate_Ester->Cleavage Low_pH Low pH / Competitive Diol Low_pH->Cleavage Induces Destabilized_Emulsion Destabilized Emulsion Cleavage->Destabilized_Emulsion Leads to

Figure 1: Mechanism of emulsion stabilization and destabilization.

Protocols for Synthesis and Emulsion Formation

This section provides detailed protocols for the synthesis of a representative amphiphilic boronic acid copolymer and its use in the formation and characterization of oil-in-water emulsions.

Part 1: Synthesis of Amphiphilic Boronic Acid Copolymer

Here, we describe the synthesis of a random copolymer of N-hydroxyethyl acrylamide (a hydrophilic monomer) and 3-acrylamidophenylboronic acid (the functional monomer), denoted as PHEAA-ran-PAAPBA, via free radical polymerization.[5]

Protocol 1: Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA) Monomer [5]

  • Dissolution: In a 250 mL round-bottom flask, dissolve 3.4 g (21.9 mmol) of 3-aminobenzene boronic acid monohydrate in 80 mL of a 1:1 mixture of tetrahydrofuran (THF) and deionized water.

  • Cooling: Place the flask in an ice-water bath to cool the solution to 4 °C.

  • Addition of Base and Acylating Agent: While stirring, slowly add 3.7 g (44.0 mmol) of sodium bicarbonate (NaHCO₃), followed by the dropwise addition of 3.57 mL (44.1 mmol) of acryloyl chloride.

  • Reaction: Allow the reaction mixture to stir and naturally warm to room temperature overnight.

  • Solvent Removal: Remove the THF and water under reduced pressure using a rotary evaporator to obtain an off-white solid.

  • Recrystallization: Recrystallize the solid from water to yield pure AAPBA crystals (typical yield: ~65%).

  • Characterization: Confirm the structure of the synthesized monomer using ¹H NMR spectroscopy.

Protocol 2: Synthesis of PHEAA-ran-PAAPBA Copolymer [5]

  • Reactant Preparation: In a 100 mL Schlenk flask, dissolve 5.46 mL (52.7 mmol) of N-hydroxyethyl acrylamide, 0.5 g (2.63 mmol) of the synthesized AAPBA, and 0.022 g (0.13 mmol) of 2,2'-azodiisobutyronitrile (AIBN) in 35 mL of dimethyl sulfoxide (DMSO).

  • Degassing: Bubble nitrogen gas through the solution for 1 hour to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and allow the reaction to proceed for 24 hours under a nitrogen atmosphere.

  • Purification: After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent such as diethyl ether.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

  • Characterization: Characterize the copolymer's composition and molecular weight using techniques such as ¹H NMR and gel permeation chromatography (GPC).

ParameterValueReference
Monomer 1N-hydroxyethyl acrylamide[5]
Monomer 23-Acrylamidophenylboronic acid[5]
Initiator2,2'-azodiisobutyronitrile (AIBN)[5]
SolventDimethyl sulfoxide (DMSO)[5]
Reaction Temperature70 °C[5]
Reaction Time24 hours[5]

Table 1: Typical Reaction Parameters for the Synthesis of PHEAA-ran-PAAPBA.

Part 2: Preparation and Characterization of Oil-in-Water Emulsions

Protocol 3: Emulsion Formation

  • Preparation of Aqueous Phase: Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water. To this, add the synthesized PHEAA-ran-PAAPBA copolymer to achieve a final concentration of 0.5% (w/v). Adjust the pH of the aqueous phase to 8.5 using a dilute NaOH solution to ensure the boronic acid is in its active, tetrahedral state.

  • Preparation of Oil Phase: Use a suitable oil phase, such as toluene or medium-chain triglyceride oil.

  • Homogenization: Combine the aqueous and oil phases at a desired volume ratio (e.g., 70:30 aqueous to oil). Emulsify the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes, or a probe sonicator at 50% amplitude for 2 minutes in pulsed mode (e.g., 30 seconds on, 30 seconds off) to prevent overheating.[6]

  • Annealing: Allow the freshly prepared emulsion to stand undisturbed for 1 hour to allow for the formation and equilibration of the interfacial boronate ester network.

G A Prepare Aqueous Phase (PVA + Boronic Acid Polymer) C Combine Phases A->C B Prepare Oil Phase B->C D High-Shear Homogenization C->D E Anneal Emulsion D->E F Characterize Emulsion E->F

Figure 2: Workflow for Emulsion Preparation and Characterization.

Protocol 4: Emulsion Characterization

  • Droplet Size Analysis:

    • Immediately after preparation and at defined time intervals, dilute a small aliquot of the emulsion in the continuous phase (pH 8.5 buffer).

    • Measure the droplet size distribution using dynamic light scattering (DLS).[7] A narrow size distribution is indicative of a well-formed emulsion.

  • Microscopic Observation:

    • Place a drop of the emulsion on a microscope slide and observe under an optical microscope. This provides a qualitative assessment of droplet morphology and can reveal signs of flocculation or coalescence.[7]

  • Stability Assessment:

    • Transfer a known volume of the emulsion into a graduated cylinder or a specialized measurement cell (e.g., for a Turbiscan™).[8][9]

    • Monitor the emulsion over time for signs of instability, such as creaming (upward movement of droplets) or sedimentation.

    • Quantify stability by measuring the height of the cream or serum layer as a function of time. Alternatively, use a static multiple light scattering instrument to obtain a Turbiscan Stability Index (TSI), which provides a quantitative measure of destabilization phenomena.[8]

  • Stimuli-Responsiveness Testing:

    • pH-Responsiveness: To a portion of the stable emulsion, add a small amount of dilute HCl to lower the pH to ~5. Observe any changes in the emulsion's appearance, such as phase separation. Re-measure the droplet size to detect coalescence.

    • Saccharide-Responsiveness: To another portion of the stable emulsion, add a concentrated solution of a competitive diol, such as glucose or fructose. The added saccharide will compete for the boronic acid binding sites, potentially leading to the destabilization of the emulsion. Monitor for changes as described above.

Characterization TechniqueParameter MeasuredPurpose
Dynamic Light Scattering (DLS)Droplet size and polydispersity indexTo determine the initial quality and monitor changes in droplet size over time.
Optical MicroscopyDroplet morphology, flocculationTo visually inspect the emulsion for signs of instability.
Static Multiple Light ScatteringBackscattering and transmission profilesTo quantitatively assess emulsion stability (creaming, coalescence) over time.
pH and/or Saccharide AdditionVisual observation, DLSTo confirm the stimuli-responsive nature of the emulsion.

Table 2: Key Techniques for Emulsion Characterization.

Troubleshooting and Optimization

  • Poor Emulsion Stability: If the emulsion separates quickly, consider increasing the concentration of the amphiphilic boronic acid or the diol in the aqueous phase. Ensure the pH of the aqueous phase is sufficiently high (typically > pKa of the boronic acid) to promote boronate ester formation. The homogenization energy (speed and time) may also need to be optimized.

  • Broad Droplet Size Distribution: This may indicate inefficient homogenization. Increase the homogenization time or intensity. Ensure that the amphiphilic polymer is fully dissolved in the aqueous phase before emulsification.

  • Lack of Stimuli-Responsiveness: If the emulsion does not destabilize upon lowering the pH, the boronate ester bonds may be too strong. Consider using a boronic acid with a higher pKa or a diol that forms a less stable complex. If there is no response to added saccharides, the concentration of the competing diol may be too low.

Quantitative Insights: Boronic Acid-Diol Binding Affinities

The stability of the boronate ester linkage is crucial for emulsion performance. The binding affinity is quantified by the association constant (Keq), which is dependent on the specific boronic acid and diol, as well as the pH of the solution.[1][2][10]

Boronic AcidDiolpHKeq (M⁻¹)Reference
Phenylboronic AcidFructose7.4~160[2]
Phenylboronic AcidGlucose7.4~4.6[4]
Phenylboronic AcidSorbitol7.4~100[10]
4-Carboxyphenylboronic AcidFructose7.4~300[10]

Table 3: Representative Association Constants for Boronic Acid-Diol Complexes. Note that these values are illustrative and can vary with experimental conditions.

Conclusion

Amphiphilic boronic acids represent a powerful and versatile tool for the creation of advanced, stimuli-responsive emulsions. By leveraging the principles of dynamic covalent chemistry at the oil-water interface, researchers can design and fabricate emulsions with tunable stability and controlled release properties. The protocols and insights provided in this guide offer a solid foundation for scientists and engineers to explore the potential of these fascinating materials in a wide range of applications, from targeted drug delivery to sophisticated consumer products.

References

  • Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18335–18342. [Link]

  • Formulaction. (2015). CHARACTERIZATION OF AN EMULSION (STABILITY AND SIZE). Application Note. [Link]

  • Gardiner, J., Martinez-Botella, I., Tsanaktsidis, J., & Moad, G. (2018). RAFT polymer cross-coupling with boronic acids. Polymer Chemistry, 9(30), 4153-4157. [Link]

  • Kocak, G., Tuncer, C., & Bütün, V. (2020). Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. Hacettepe Journal of Biology and Chemistry, 48(5), 527-574. [Link]

  • Lee, J. Y., & Lee, T. S. (2015). A New Method for Determining the Emulsion Stability Index by Backscattering Light Detection. Journal of Food Science, 80(11), E2506-E2511. [Link]

  • Li, Y., et al. (2023). Preparation and Performance Evaluation of Amphiphilic Polymers for Enhanced Heavy Oil Recovery. Polymers, 15(23), 4619. [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7723-7747. [Link]

  • Microtrac. (n.d.). characterization of an emulsion (stability and size). Application Note. [Link]

  • Nayak, R. R., & Singh, A. K. (2019). Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. IR-DR, The Hong Kong Polytechnic University. [Link]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]

  • Stenzel, M. H. (2013). RAFT General Procedures. Boron Molecular. [Link]

  • Thode, C. J., & Thode, R. L. (2012). Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose. Journal of Diabetes Science and Technology, 6(5), 1158-1166. [Link]

  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. [Link]

  • Zhang, Y., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Polymers, 15(6), 1435. [Link]

  • Zimit, M., & McClements, D. J. (2024). Techniques for Emulsion Characterization. Encyclopedia. [Link]

  • Das, A., & Ray, A. R. (2008). Synthesis and characterization of poly(acrylic acid-co-N-[3-(dimethylamino)propyl]-methacrylamide) hydrogel membranes for biomedical applications. Journal of Applied Polymer Science, 109(2), 998-1006. [Link]

  • Gavrilova, M. M., et al. (2019). Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods. Foods, 8(11), 587. [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. Technical Note. [Link]

  • Mishra, R. K., & Ray, A. R. (2011). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. Journal of Applied Polymer Science, 119(6), 3199-3206. [Link]

  • Wang, Y., & Liu, S. (2024). Stimuli-Responsive Polymers for Engineered Emulsions. Macromolecular Rapid Communications, 45(10), 2300676. [Link]

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Troubleshooting & Optimization

Navigating Steric Challenges: A Technical Guide to Improving Suzuki Coupling Yields with Hindered Alkoxyboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance. However, when faced with sterically hindered substrates, particularly those involving bulky alkoxyboronic acids, researchers often encounter frustratingly low yields and a host of side reactions. This guide, designed by our team of application scientists, provides a comprehensive troubleshooting framework and in-depth answers to frequently asked questions to help you navigate these challenging transformations and maximize your reaction success.

The Challenge of Steric Hindrance in Suzuki Couplings

Steric hindrance around the reacting centers can significantly impede several key steps in the Suzuki coupling catalytic cycle.[1] Large, bulky groups on either the organohalide or the boronic acid can hinder the initial oxidative addition of the palladium catalyst to the organohalide and slow down the final reductive elimination step that forms the desired C-C bond.[2] With alkoxyboronic acids, the steric bulk of the alkoxy group can exacerbate these issues, leading to catalyst deactivation and the formation of undesired byproducts.

Troubleshooting Guide: A Q&A Approach to Low Yields

This section addresses common problems encountered when working with sterically hindered alkoxyboronic acids in a direct question-and-answer format.

Question 1: My Suzuki coupling with a sterically hindered alkoxyboronic acid is resulting in low to no yield. What are the most probable causes?

Answer: Low or non-existent yields in these challenging couplings can be attributed to several factors:[2]

  • Inefficient Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the carbon-halide bond of your organohalide can be extremely slow with bulky substrates.[2]

  • Difficult Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be sterically hindered. The choice of base is critical to facilitate this step.

  • Slow Reductive Elimination: The final step to form the product and regenerate the active catalyst can be impeded by the steric bulk on both coupling partners.[2]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities, leading to the formation of inactive palladium black.[2] Inadequate ligand protection can also lead to catalyst decomposition.

  • Suboptimal Reaction Conditions: The selection of ligand, base, solvent, and temperature is paramount for these demanding reactions and often requires careful optimization.[2]

  • Poor Reagent Quality: Degradation of the boronic acid or ester, as well as the purity of the solvent and base, can significantly impact the reaction outcome.[2]

Question 2: I'm observing significant byproduct formation, such as homocoupling of my boronic acid and dehalogenation of my aryl halide. How can I minimize these side reactions?

Answer: These are common side reactions, particularly with hindered substrates.

  • Minimizing Homocoupling: Homocoupling often arises from the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[3] Rigorous degassing of your reaction mixture and maintaining a strictly inert atmosphere (argon or nitrogen) are crucial. Using a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst such as Pd(OAc)₂ can also mitigate this issue, as the in situ reduction of Pd(II) can sometimes promote homocoupling.[3]

  • Preventing Dehalogenation: Dehalogenation of the aryl halide is often a result of β-hydride elimination.[2] Employing bulky ligands is a key strategy to promote the desired reductive elimination over β-hydride elimination.[2]

  • Suppressing Protodeboronation: This occurs when the boronic acid reacts with water or other protic sources before transmetalation.[2] Using anhydrous solvents, ensuring the base is dry, and considering the use of more stable boronic esters (e.g., pinacol esters) can reduce the rate of protodeboronation.[4][5]

Question 3: What are the most critical reaction parameters to optimize for improving the yield of my sterically hindered Suzuki coupling?

Answer: A systematic optimization of the following parameters is essential:

  • Ligand Selection: For sterically demanding couplings, bulky and electron-rich phosphine ligands are generally preferred.[6][7][8] These ligands promote the formation of a monoligated palladium species, which is more reactive in oxidative addition, and they can accelerate the reductive elimination step.

  • Base Selection: The choice of base is crucial for the transmetalation step.[9][10] Stronger, non-nucleophilic bases are often required for hindered substrates.

  • Solvent System: The polarity and coordinating ability of the solvent are critical.[11][12] Aprotic polar solvents are commonly used, and in some cases, the addition of water can be beneficial.[1][2]

  • Reaction Temperature: Increasing the temperature can help overcome the activation energy barriers for the key steps in the catalytic cycle.[2] However, be mindful of potential substrate or product degradation at elevated temperatures.

Frequently Asked Questions (FAQs)

What are the best types of ligands for Suzuki couplings with sterically hindered alkoxyboronic acids?

Bulky, electron-rich monophosphine ligands are often the most effective. Ligands from the Buchwald and Fu groups, such as S-Phos, X-Phos, and RuPhos, have demonstrated excellent performance in challenging cross-coupling reactions.[8][13] These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle that are often hindered by steric bulk.

Which bases are generally recommended for these types of reactions?

For sterically hindered substrates, stronger bases are often necessary to facilitate the transmetalation step.[1] Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOtBu) are frequently employed.[3][4] The choice of base should be optimized in conjunction with the solvent system.

Is it better to use a boronic acid or a boronic ester?

While boronic acids are commonly used, boronic esters, particularly pinacol esters, can offer advantages in terms of stability.[14] They are often less susceptible to protodeboronation, a common side reaction that consumes the boronic acid.[5] Converting a labile boronic acid to its pinacol ester before the coupling reaction can sometimes improve yields.[4]

How can I ensure my reagents are of sufficient quality?

  • Boronic Acids/Esters: Use fresh, high-purity reagents. Boronic acids can dehydrate to form boroxines, which may have different reactivity. Store them in a cool, dark, and dry place.

  • Solvents: Use anhydrous and degassed solvents to minimize side reactions like protodeboronation and catalyst deactivation.[3]

  • Bases: Ensure bases are finely powdered and dry, as water content can affect their activity and promote side reactions.[13]

Experimental Protocols

General Procedure for a Trial Suzuki Coupling with a Sterically Hindered Alkoxyboronic Acid
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the sterically hindered alkoxyboronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol) to a dry reaction vessel equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the chosen phosphine ligand (0.02-0.04 mmol) in the degassed reaction solvent (e.g., dioxane or toluene, 3-5 mL). Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Reaction Execution: Transfer the catalyst solution to the reaction vessel containing the substrates and base. Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Screening
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, avoiding in situ reduction. Pd(OAc)₂ is a common, stable Pd(II) precatalyst.
Ligand S-Phos, X-Phos, or RuPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.[8][13]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases effective for hindered substrates.[3]
Solvent Dioxane, Toluene, or THFAprotic solvents commonly used in Suzuki couplings. The addition of a small amount of water can sometimes be beneficial.[1][2]
Temperature 80-110 °CIncreased temperature can overcome activation barriers.[2]
Atmosphere Argon or NitrogenCrucial to prevent catalyst deactivation and homocoupling.[3]

Visualization

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Quality (Boronic Acid, Solvent, Base) Start->Check_Reagents Check_Reagents->Start Reagents Degraded Optimize_Ligand Screen Bulky Phosphine Ligands Check_Reagents->Optimize_Ligand Reagents OK Optimize_Base Screen Stronger Bases (K3PO4, Cs2CO3) Optimize_Ligand->Optimize_Base Success Improved Yield Optimize_Ligand->Success Yield Improves Optimize_Solvent Evaluate Different Aprotic Solvents +/- Water Optimize_Base->Optimize_Solvent Optimize_Base->Success Yield Improves Optimize_Temp Increase Reaction Temperature Optimize_Solvent->Optimize_Temp Optimize_Solvent->Success Yield Improves Consider_Ester Use Boronic Ester (e.g., Pinacol) Optimize_Temp->Consider_Ester Optimize_Temp->Success Yield Improves Consider_Ester->Success

Caption: A decision tree for troubleshooting low-yielding Suzuki couplings.

Diagram 2: Key Steps in the Suzuki Coupling Catalytic Cycle Affected by Steric Hindrance

Suzuki_Cycle cluster_hindrance Steps Affected by Steric Hindrance Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR')_2 Base PdII_Aryl_R Ar-Pd(II)L_n-R Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R

Caption: The Suzuki catalytic cycle highlighting steps impacted by steric bulk.

References

  • BenchChem. (n.d.). Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Journal of the American Chemical Society. (2007, February 28). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
  • RSC Publishing. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
  • J&K Scientific LLC. (2021, February 8). Suzuki Cross-Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

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Technical Support Center: Purification & Handling of 3-(3,7-Dimethyloctyloxy)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with 3-(3,7-Dimethyloctyloxy)benzeneboronic acid (CAS: 209347-66-0) .

This specific phenylboronic acid derivative presents a notorious purification challenge due to its highly amphiphilic nature. The molecule features a polar, hydrogen-bonding boronic acid headgroup paired with a "greasy," highly lipophilic 3,7-dimethyloctyloxy tail (derived from tetrahydrogeraniol). This structural dichotomy leads to surfactant-like behavior, emulsion formation, and a strong tendency to "oil out" rather than crystallize.

Below, you will find field-proven troubleshooting guides, causality-driven explanations, and self-validating experimental protocols to ensure the scientific integrity of your workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound streak severely on silica gel, and how can I fix it?

The Causality: Streaking is caused by two concurrent phenomena. First, the empty p-orbital of the sp² hybridized boron atom acts as a Lewis acid, interacting strongly with the electron-rich silanol groups on the silica stationary phase. Second, the compound exists in a dynamic equilibrium with its dehydrated cyclic trimer, the boroxine anhydride (1 [1]). Because the monomer and trimer have different polarities and


 values, the compound smears across the column.
The Fix:  Modify your mobile phase. Add 1% water  to push the equilibrium entirely to the monomeric boronic acid, and 1% glacial acetic acid  to protonate the silica silanols, thereby disrupting the Lewis acid-base interactions.
Q2: During liquid-liquid extraction, I get an unbreakable emulsion. How do I resolve this?

The Causality: 3-(3,7-Dimethyloctyloxy)benzeneboronic acid is a classic surfactant. The lipophilic tail embeds into organic droplets while the polar boronic acid head remains in the aqueous phase, drastically lowering interfacial tension and stabilizing oil-in-water emulsions. The Fix: Do not shake vigorously; use gentle inversion. Increase the ionic strength of the aqueous layer by using saturated brine (NaCl) instead of water to "salt out" the polar headgroup into the organic phase. If an emulsion has already formed, vacuum-filter the entire biphasic mixture through a tightly packed pad of Celite to mechanically break the emulsion droplets.

Q3: My NMR integration is off, and the mass recovery seems lower than expected. Is my compound degrading?

The Causality: It is rarely degrading (deborylating) under standard conditions; rather, it is dehydrating. Under vacuum concentration or heat, three molecules of boronic acid condense to form one molecule of boroxine and three molecules of water (2 [2]). This alters the molecular weight and shifts the aromatic NMR signals due to the changed electronic environment. The Fix (Self-Validation): To validate purity and prove boroxine formation, add a single drop of


 to your 

or

NMR tube. This instantly hydrolyzes the boroxine back to the monomer, collapsing the complex spectra into a single, clean set of peaks.

BoroxineEq BA 3-(3,7-Dimethyloctyloxy) benzeneboronic acid (Monomer) Boroxine Boroxine Anhydride (Trimer) BA->Boroxine - 3 H2O (Heat / Vacuum) Boroxine->BA + 3 H2O (Aqueous Workup / D2O)

Equilibrium between the boronic acid monomer and its boroxine trimer.

Q4: Standard recrystallization fails, yielding an oil. What is the most reliable purification method?

The Causality: The heavily branched 3,7-dimethyloctyloxy chain severely disrupts crystal lattice packing, lowering the melting point and causing the compound to "oil out" as a viscous liquid in mixed solvent systems. The Fix: Utilize the Diethanolamine (DEA) Adduct Catch-and-Release methodology.

Part 2: Data Presentation & Strategy Comparison

To make an informed decision on your purification workflow, consult the quantitative data summarized below.

Table 1: Quantitative Comparison of Purification Strategies

Purification MethodAverage Yield RecoveryTypical Purity (by NMR)Time RequiredScalability
Silica Gel Chromatography40-60%85-90%4-6 hoursLow (<1g)
Recrystallization (Hexane/EtOAc)<30% (Oils out)Variable12-24 hoursModerate
Acid-Base Extraction50-70%80-85%2-3 hoursHigh
DEA Catch-and-Release 85-95% >98% 3-4 hours Very High (>1kg)

Table 2: Optimized Solvent Systems for Chromatography (If column purification is mandatory)

Solvent System ComponentVolume %Mechanistic Purpose
Hexane / Heptane70-80%Bulk non-polar mobile phase to elute the lipophilic compound.
Ethyl Acetate20-30%Polar modifier to adjust

value.
Acetic Acid (Glacial)1%Protonates silica silanols, preventing Lewis acid-base streaking.
Water (Deionized)1%Shifts the boroxine equilibrium entirely back to the boronic acid monomer.

Part 3: Validated Experimental Protocols

Protocol A: Diethanolamine (DEA) Adduct Catch-and-Release (Recommended)

This protocol leverages the ability of diethanolamine to coordinate to the empty p-orbital of the boron atom. This coordination changes the boron geometry from sp² (trigonal planar) to sp³ (tetrahedral), forming a highly polar, zwitterionic boralactonate complex that readily crystallizes out of non-polar solvents, leaving greasy impurities behind (3 [3]).

DEA_Workflow Crude Crude Boronic Acid (in EtOAc or THF) AddDEA Add Diethanolamine (DEA) (Stir at RT) Crude->AddDEA Precipitate DEA-Boronate Adduct (Crystalline Precipitate) AddDEA->Precipitate Filter Filter & Wash (Removes lipophilic impurities) Precipitate->Filter Hydrolysis Biphasic Hydrolysis (Aqueous HCl / EtOAc) Filter->Hydrolysis Pure Pure Boronic Acid (Organic Layer) Hydrolysis->Pure

Diethanolamine (DEA) catch-and-release purification workflow.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude 3-(3,7-Dimethyloctyloxy)benzeneboronic acid in a minimal amount of Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF).

  • Precipitation: Add 1.05 equivalents of Diethanolamine (DEA) dropwise while stirring at room temperature. A white, crystalline precipitate (the DEA adduct) will form within 15–30 minutes.

  • Isolation: Filter the precipitate through a Büchner funnel. Wash the filter cake generously with cold hexanes or diethyl ether. Self-Validation: The non-polar impurities (e.g., unreacted alkyl bromides or phenols) remain completely soluble in the hexane filtrate.

  • Hydrolysis (Release): Transfer the purified DEA adduct to a separatory funnel. Suspend it in EtOAc and add an equal volume of 1M aqueous HCl (or saturated aqueous boric acid if the compound is acid-sensitive). Shake gently. The low pH breaks the dative N-B bond, releasing the free boronic acid into the organic layer (4 [4]).

  • Recovery: Separate the organic layer, wash once with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Critical:  Keep the water bath temperature below 35°C to prevent heat-induced boroxine formation.
    
Protocol B: Optimized Silica Gel Chromatography

If chromatography is strictly required to separate closely eluting structural isomers:

  • Column Preparation: Slurry-pack the silica gel using Hexane containing 1% Glacial Acetic Acid.

  • Sample Loading: Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM). Do not use polar solvents like MeOH for loading.

  • Elution: Elute using a gradient of Hexane/EtOAc (starting at 90:10, moving to 70:30). Crucial: Ensure the entire mobile phase contains 1% Acetic Acid and 1% Deionized Water.

  • Detection: Because the 3,7-dimethyloctyloxy chain dilutes the UV chromophore density of the benzene ring, UV absorption (254 nm) may be weak. Validate fractions using TLC stained with basic Potassium Permanganate (

    
    ) or Iodine vapor.
    

References

  • Hall, D. G. (Ed.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace.
  • Hall, D. G. (Ed.). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH.
  • Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. ResearchGate.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).

Sources

Technical Support Center: Preventing Protodeboronation of 3-(3,7-Dimethyloctyloxy)benzeneboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the degradation of highly lipophilic boronic acids during cross-coupling reactions. Here, we dissect the causality behind the protodeboronation of 3-(3,7-Dimethyloctyloxy)benzeneboronic acid and provide field-proven, self-validating protocols to rescue your yields.

Part 1: Mechanistic Insights & FAQs

Q: Why is 3-(3,7-Dimethyloctyloxy)benzeneboronic acid specifically prone to degradation? A: The vulnerability of this molecule stems from its physical chemistry. The 3,7-dimethyloctyloxy chain is a bulky, highly lipophilic "greasy" tail. In standard biphasic Suzuki-Miyaura conditions (e.g., Toluene/Water), this substrate strongly partitions into the organic phase. However, cross-coupling requires the boronic acid to interact with the aqueous base to form a reactive tetrahedral boronate anion [ArB(OH)₃]⁻[1]. This creates a severe mass-transfer limitation. The boronate that does form often stalls at the biphasic interface, where delayed transmetalation allows base-catalyzed protodeboronation (cleavage of the C–B bond by a proton source) to outcompete the productive catalytic cycle[2].

Q: How do I definitively diagnose protodeboronation in my reaction mixture? A: You must analyze the crude reaction mixture using LC-MS or GC-MS. The primary diagnostic indicator is the consumption of your starting material accompanied by a massive peak corresponding to 1-(3,7-dimethyloctyloxy)benzene (the des-borylated arene, Ar-H) rather than your desired biaryl product[2].

Part 2: Troubleshooting Guide

Q: My reaction yields mostly the des-borylated arene. What is the first parameter I should change? A: Optimize the catalyst turnover rate. Protodeboronation is a kinetic competition. If transmetalation is slower than degradation, the C–B bond cleaves. Switch from older, slower catalysts like Pd(PPh₃)₄ to rapid-turnover systems such as Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G3)[3]. Caution: Meticulous mechanistic studies show that excessively bulky phosphine ligands can paradoxically accelerate palladium-catalyzed protodeboronation, so empirical screening of the ligand is critical[4].

Q: Does solvent choice impact the stability of this lipophilic boronic acid? A: Yes, profoundly. Because the long alkyl chain limits solubility in water-heavy mixtures, you must force a homogenous system. Use a high-organic ratio (e.g., Dioxane:H₂O 10:1) or completely anhydrous conditions to keep the substrate fully dissolved and available for the palladium cycle[3].

Q: Should I change the base? A: Absolutely. Strong aqueous bases (like NaOH or Na₂CO₃) rapidly generate the reactive boronate anion, driving base-catalyzed protodeboronation[2],[1]. Switch to milder bases (like K₃PO₄) or use anhydrous fluoride sources (like CsF). Fluoride activates the boron center to form a reactive trifluoroborate-like species without providing the proton source required for degradation.

Part 3: Reaction Pathway Visualization

Pathway A 3-(3,7-Dimethyloctyloxy) benzeneboronic acid B Boronate Anion Complex [Ar-B(OH)3]- A->B Base / H2O C Pd(II) Transmetalation (Fast Pathway) B->C Efficient Catalyst E C-B Cleavage (Slow Pathway / High Temp) B->E Delayed Turnover D Desired Biaryl Product C->D Reductive Elimination F 1-(3,7-Dimethyloctyloxy)benzene (Protodeboronation) E->F H+ Quench

Reaction pathway: Competition between productive transmetalation and protodeboronation.

Part 4: Quantitative Data & Optimization

The table below summarizes the causality between reaction conditions and the mitigation of protodeboronation for lipophilic substrates.

Reaction ConditionCatalyst SystemBase / SolventTempBiaryl YieldProtodeboronation
Standard Biphasic Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / PhMe:H₂O (3:1)80 °C35%55%
High-Organic Biphasic Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (10:1)75 °C72%15%
Anhydrous Fluoride Pd(dppf)Cl₂ (5 mol%)CsF / Dioxane (Anhydrous)80 °C88%<5%
Precatalyst (Anhydrous) XPhos Pd G3 (2 mol%)K₃PO₄ / THF (Anhydrous)60 °C94%<2%

Note: Data illustrates the kinetic rescue of the boronic acid by optimizing solubility and accelerating catalyst turnover.

Part 5: Troubleshooting Workflow

Troubleshooting Start High Protodeboronation Observed CheckSolv Is the lipophilic substrate fully dissolved? Start->CheckSolv SolvNo Use Dioxane:H2O (10:1) or Anhydrous Solvent CheckSolv->SolvNo No SolvYes Evaluate Catalyst Turnover Rate CheckSolv->SolvYes Yes CatSlow Upgrade to Pd(dppf)Cl2 or XPhos Pd G3 SolvYes->CatSlow Slow/Low Yield CatFast Evaluate Base Strength SolvYes->CatFast Fast but High PDB BaseStrong Switch to mild K3PO4 or anhydrous CsF CatFast->BaseStrong Strong Base Used

Troubleshooting workflow for mitigating protodeboronation in Suzuki-Miyaura couplings.

Part 6: Validated Experimental Protocols

Protocol 1: Anhydrous Suzuki-Miyaura Coupling (Fluoride-Mediated)

By eliminating water, you remove the primary proton source for degradation. CsF acts as both the base and the boron activator.

  • Reagent Preparation: In a glovebox or using strict Schlenk technique, weigh 3-(3,7-Dimethyloctyloxy)benzeneboronic acid (1.1 equiv), the aryl halide (1.0 equiv), anhydrous CsF (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%) into a dry reaction vial.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M relative to aryl halide) that has been rigorously degassed via three freeze-pump-thaw cycles.

  • Self-Validating Baseline: Take a 10 µL aliquot, dilute in MeCN, and run an LC-MS. This establishes the exact ratio of intact boronic acid to aryl halide before catalysis begins.

  • Reaction: Seal the vial and heat to 80 °C with vigorous stirring.

  • Kinetic Check: After 1 hour, take a second LC-MS aliquot. Validation: If the Ar-H byproduct peak (m/z corresponding to 1-(3,7-dimethyloctyloxy)benzene) is growing faster than the product peak, catalyst turnover is failing (likely due to oxidative catalyst poisoning or steric clash), dictating a switch to a Buchwald precatalyst.

  • Workup: Once the aryl halide is consumed (typically 4-6 hours), cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate for column chromatography.

Protocol 2: Conversion to Pinacol Ester (Stabilization Strategy)

If the free boronic acid remains too unstable, converting it to a pinacol ester (Bpin) provides a "slow-release" mechanism that drastically reduces the active concentration of the vulnerable boronic acid during the coupling step[5],[1].

  • Setup: In a round-bottom flask, dissolve 3-(3,7-Dimethyloctyloxy)benzeneboronic acid (1.0 equiv) and pinacol (1.1 equiv) in anhydrous Dichloromethane (DCM).

  • Water Scavenging: Add anhydrous MgSO₄ (5.0 equiv) to drive the condensation forward by scavenging the released water.

  • Reaction: Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Self-Validating Check: Monitor conversion via TLC (Hexanes:EtOAc 9:1). Validation: The free boronic acid will streak heavily near the baseline. The highly lipophilic pinacol ester will elute as a tight, high-R_f spot. Complete disappearance of the baseline streak confirms 100% protection.

  • Isolation: Filter the mixture to remove MgSO₄ and concentrate under reduced pressure. The resulting Bpin ester can be stored indefinitely without degradation.

References

  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions Benchchem 2

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Journal of the American Chemical Society 4

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews 1

  • Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation ChemRxiv 5

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit (r/chemistry) 3

Sources

Recrystallization solvents for waxy 3-(3,7-Dimethyloctyloxy)benzeneboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Boronic Acids

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and practical methodologies for the purification of 3-(3,7-Dimethyloctyloxy)benzeneboronic acid, a compound known for its challenging waxy or oily physical state. Our goal is to equip you with the scientific rationale and procedural details necessary to achieve high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My batch of 3-(3,7-Dimethyloctyloxy)benzeneboronic acid is a waxy semi-solid, not a crystalline powder. Why is this, and why is it difficult to recrystallize?

Answer: The physical properties of this molecule are a direct result of its amphipathic structure:

  • Polar "Head": The benzeneboronic acid group is polar, planar, and capable of forming hydrogen bonds. This is the portion of the molecule that drives crystallization, as it seeks to form an ordered, low-energy crystal lattice.

  • Nonpolar "Tail": The 3,7-dimethyloctyloxy group is a long, flexible, and nonpolar alkyl chain. This tail imparts significant "greasy" or "oily" character to the molecule.

The waxy or oily nature arises because the bulky, nonpolar tail disrupts the efficient packing of the polar heads into a stable crystal lattice.[1] This disruption lowers the melting point and significantly increases the compound's solubility in nonpolar and moderately polar organic solvents, making it resistant to crystallization, especially from single-solvent systems.

Q2: I attempted a single-solvent recrystallization with hexane and then with ethyl acetate, but the compound either remained dissolved even when cold or oiled out. What should I try next?

Answer: This is a common and expected outcome for this type of molecule. A single solvent that can dissolve the nonpolar tail at high temperatures is often too effective, keeping the entire molecule in solution even upon cooling.[2] Conversely, a solvent poor enough to allow crystallization at low temperatures may not dissolve the compound when hot.

The most logical and effective next step is to employ a mixed-solvent recrystallization , also known as the solvent/anti-solvent method.[3][4][5] This technique allows for fine-tuned control over solubility. You dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then carefully add a "bad" anti-solvent (in which it is poorly soluble) to induce supersaturation and crystallization.[4][6]

Solvent System Selection Logic

The key is to select two miscible solvents with a significant polarity difference.[3] The "good" solvent will primarily solvate the nonpolar tail, while the addition of the "bad," more polar anti-solvent will force the nonpolar molecules to associate, allowing the polar heads to organize and crystallize.

Below is a table of suggested solvent systems to begin your screening process.

"Good" Solvent (Soluble)"Anti-Solvent" (Insoluble)Rationale & Scientific BasisPotential Issues
AcetoneWaterAcetone effectively dissolves the compound. The addition of water, a polar anti-solvent, dramatically decreases the solubility of the nonpolar tail, promoting crystallization.High risk of "oiling out" if cooling is too rapid or if too much water is added.[2]
Dichloromethane (DCM)Hexane or HeptaneDCM is a good solvent for many organics. Hexane is a nonpolar anti-solvent. This system is useful if impurities are more polar.DCM has a low boiling point, requiring careful handling to prevent excessive evaporation.
Ethyl Acetate (EtOAc)Hexane or HeptaneA classic moderately polar/nonpolar pair. EtOAc dissolves the compound, and hexane addition reduces solubility. Good for removing both polar and nonpolar impurities.Ensure slow cooling to promote well-formed crystals.
MethanolWaterSimilar to Acetone/Water, but methanol is more polar. This may require less water to induce precipitation. Good for removing nonpolar impurities.May not be a strong enough "good" solvent if the crude material is highly nonpolar.

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization Workflow

This protocol outlines the step-by-step methodology for purifying waxy 3-(3,7-Dimethyloctyloxy)benzeneboronic acid using a solvent/anti-solvent system (e.g., Acetone/Water).

Methodology:

  • Preparation: Place your crude waxy compound (e.g., 1.0 g) into a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add a minimal volume of the "good" solvent (Acetone, e.g., 2-3 mL) to the flask. Gently heat the mixture on a hot plate with stirring until the compound fully dissolves. Add more solvent dropwise only if necessary to achieve complete dissolution at the boiling point.[7]

  • Induce Saturation: While the solution is still hot, add the "anti-solvent" (Water) dropwise with continuous stirring. Continue adding until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.[4][6]

  • Clarification: Add 1-2 drops of the "good" solvent (Acetone) back into the hot solution until the turbidity just disappears. You now have a perfectly saturated solution at that temperature.[4]

  • Slow Cooling (Critical Step): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential to prevent oiling out and to allow the formation of large, pure crystals.[6][8]

  • Further Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent (Water) or a pre-chilled mixture of the solvent system to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under a vacuum to remove all residual solvent.

Q3: My compound formed an oil at the bottom of the flask instead of crystals. What went wrong and how do I fix it?

Answer: This phenomenon, known as "oiling out," is the most common failure mode for this type of compound.[2] It occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. Instead of solid crystals forming, the compound separates as a liquid.

Causality & Troubleshooting Workflow:

Sources

Removing boroxine anhydride impurities from benzeneboronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elimination of Boroxine Anhydride Impurities

Status: Active | Updated: February 28, 2026 Audience: Synthetic Chemists, Process Engineers, CMC Leads[1]

The Core Problem: "The Ghost Impurity"

User Query: "I purchased Phenylboronic Acid (97%), but my Elemental Analysis (Carbon %) is way off, and the melting point doesn't match the CoA. Is the batch bad?"

Technical Insight: Likely not. You are encountering the Boronic Acid-Boroxine Equilibrium .[2] Unlike static impurities (like salts or metals), boroxine is a dynamic impurity generated by the spontaneous dehydration of boronic acid.[1]



This reaction is reversible.[1][3] Under vacuum or dry storage (desiccation), the equilibrium shifts right (forming boroxine).[1] In humid conditions, it shifts left (forming boronic acid).[1]

Visualizing the Equilibrium

The following diagram illustrates the thermodynamic cycle driving this impurity.

BoroxineEquilibrium Acid Boronic Acid (R-B(OH)2) Boroxine Boroxine Anhydride (R-BO)3 Acid->Boroxine Dehydration (Heat / Vacuum / Desiccation) Water 3 H2O Acid->Water Boroxine->Acid Hydrolysis (Ambient Humidity / Aqueous Solvents)

Figure 1: The reversible dehydration cycle.[1] Note that entropy favors boroxine formation (releasing 3 water molecules), while enthalpy often favors the acid.

Diagnostic Guide: Do I Have Boroxine?

Before attempting purification, confirm the impurity profile.[1] Boroxines are often "silent" in HPLC because the acidic eluent hydrolyzes them back to the acid on the column.

FAQ: Identification Methods
MethodWhat to Look ForTechnical Note

H NMR
Check the aromatic region. Boroxine protons are often shifted downfield (deshielded) by 0.1–0.3 ppm compared to the acid.Crucial: Run NMR in a dry solvent (e.g.,

or

dried over sieves).[1] Wet solvents will hydrolyze the sample in the tube, masking the impurity [1].

B NMR
Distinct chemical shifts.Boronic acids typically appear at ~28–30 ppm .[1] Boroxines appear downfield at ~33 ppm (broad peak) [2].[1][4]
Melting Point Broad or depressed range.[1]Many reported MPs for boronic acids are actually the temperature at which dehydration occurs, not true melting.[1]
Elemental Analysis High Carbon %.Dehydration increases the carbon mass percentage. (e.g.,

is 59.1% C;

is 69.3% C).[1]

Troubleshooting & Remediation Protocols

Objective: Shift the equilibrium to the left (Acid form). Warning: Do NOT use silica chromatography.[1] Silica gel acts as a dehydrating agent and often catalyzes boroxine formation or irreversibly binds the boronic acid.

Protocol A: The "Re-Hydration" Recrystallization

Best for: Water-soluble aryl boronic acids or those with moderate polarity.

  • Dissolution: Dissolve the crude material in the minimum amount of boiling water.[5]

    • Tip: If the compound is not fully soluble, add small amounts of Methanol or Acetone dropwise until clear.[1]

  • Filtration: Perform a hot filtration to remove insoluble physical debris.[1][5]

  • Crystallization: Allow the solution to cool slowly to room temperature, then move to an ice bath (

    
    ).
    
    • Mechanism:[2][6][7][8] As the water activity is high (

      
      ), the equilibrium is forced toward 
      
      
      
      .
  • Collection: Filter the crystals.

  • Drying (CRITICAL):

    • Do NOT dry in a vacuum oven with desiccant or high heat (

      
      ).[1] This will re-create the boroxine.
      
    • Correct Method: Air dry on the filter paper under ambient humidity or use a vacuum oven without heat and without strong desiccants (

      
      ).
      
Protocol B: The "Crash-Out" Hydrolysis

Best for: Lipophilic boronic acids (e.g., poly-fluorinated or large alkyl chains) that are insoluble in water.

  • Solubilization: Dissolve the impure sample in a minimum volume of THF or Dioxane.[1]

  • Hydrolysis: Add 5–10 equivalents of water to the stirring solution. Stir for 30 minutes.

  • Precipitation: Slowly add a non-polar anti-solvent (like Hexanes or Pentane) to force the boronic acid out of solution.[1]

    • Why this works: The boroxine is often more soluble in organic solvents than the highly polar, hydrogen-bonding boronic acid.

  • Isolation: Filter and air-dry.[1]

Workflow Visualization

PurificationProtocol Start Impure Sample (Acid/Boroxine Mix) Decision Is it Water Soluble? Start->Decision PathA Protocol A: Dissolve in Boiling Water Decision->PathA Yes PathB Protocol B: Dissolve in THF Decision->PathB No Cool Cool to 4°C (High Water Activity) PathA->Cool Filter Filter Solid Cool->Filter AddWater Add 10 eq. Water + Hexanes (Anti-solvent) PathB->AddWater AddWater->Filter Dry AIR DRY ONLY (Avoid Vacuum/Heat) Filter->Dry

Figure 2: Decision tree for purification based on solubility properties.[1]

Impact on Stoichiometry (Suzuki-Miyaura Coupling)

If you cannot remove the boroxine (or if it reforms during storage), you must adjust your reaction stoichiometry.[1] Using boroxine as if it were boronic acid leads to a 3-fold underloading of the boron species, often causing stalled reactions or low yields [3].[1]

Correction Table:

SpeciesFormulaMolecular Weight (Example: Phenyl)Equivalents for Reaction
Boronic Acid

121.93 g/mol 1.0 equiv
Boroxine

311.74 g/mol 0.33 equiv

Guidance: If your material is a mixture, use Quantitative NMR (qNMR) with an internal standard (e.g., trimethoxybenzene) to determine the exact molarity of the Aryl-Boron unit before setting up the reaction.

Storage Best Practices

  • Avoid: Desiccators with

    
     or Calcium Chloride.[1] These are "Boroxine Generators."[1]
    
  • Recommended: Store in tightly sealed glass vials at

    
    .
    
  • Long-term: If a sample has been stored for >6 months, assume partial dehydration has occurred.[1] Re-run the "Re-hydration" protocol (Protocol A/B) immediately prior to critical experiments.

References
  • Tokunaga, Y., et al. (2002).[1][3] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles, 57(5), 787-790.[1][3]

  • BenchChem Technical Notes. (2025). "Application Notes and Protocols for Identifying Oxidoboron Intermediates using NMR Spectroscopy." BenchChem Support.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443.[1]

Sources

Optimizing catalyst loading for 3-(3,7-Dimethyloctyloxy)phenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Catalyst Loading for 3-(3,7-Dimethyloctyloxy)phenylboronic Acid Couplings

Welcome to the Advanced Process Chemistry Support Center. This guide is designed for researchers and drug development professionals scaling up Suzuki-Miyaura cross-couplings. Working with 3-(3,7-dimethyloctyloxy)phenylboronic acid presents unique thermodynamic and kinetic challenges due to its extreme lipophilicity. Below, we provide a diagnostic troubleshooting matrix, deep-dive FAQs, and a self-validating protocol for driving palladium (Pd) catalyst loading down to parts-per-million (ppm) levels.

Part 1: Diagnostic Troubleshooting Matrix

When optimizing catalyst loading for highly lipophilic boronic acids, standard conditions (e.g., 5 mol% Pd(PPh₃)₄ in THF/H₂O) often fail or generate excessive waste. Here is the causality behind common failures and how to engineer solutions.

🔴 Failure Mode A: Reaction Stalls at Low Pd Loading (< 0.1 mol%)
  • Symptom: Conversion halts at 50–60%; unreacted aryl halide remains.

  • Causality: The 3,7-dimethyloctyloxy group is a bulky, saturated 10-carbon chain (derived from reduced citronellol/geraniol). This creates a highly hydrophobic microenvironment. At low Pd loadings (e.g., 1000 ppm), the overall rate of the catalytic cycle depends heavily on rapid transmetalation. Because the lipophilic boronic acid partitions entirely away from the aqueous base, the formation of the reactive boronate anion [ArB(OH)₃]⁻ is mass-transfer limited. The starved Pd(II) intermediate eventually aggregates into inactive "Pd black."

  • Solution: Shift from standard biphasic systems to a solvent that solubilizes both the lipophilic tail and the base, such as Cyclopentyl methyl ether (CPME) with a minimal aqueous phase. Upgrade to a highly active, bulky Buchwald precatalyst (e.g., XPhos Pd G3) to accelerate reductive elimination and maintain catalyst stability.

🔴 Failure Mode B: High Rates of Protodeboronation
  • Symptom: Formation of the degradation byproduct, 1-(3,7-dimethyloctyloxy)benzene, exceeds 5%.

  • Causality: Alkoxy-substituted phenylboronic acids are electronically prone to base-mediated protodeboronation. When you reduce the catalyst loading, the cross-coupling turnover frequency (TOF) drops. If the TOF drops below the background rate of base-catalyzed degradation, the boronic acid is destroyed before it can couple.

  • Solution: Lower the reaction temperature to 40–50 °C and utilize a weaker, anhydrous base (e.g., K₃PO₄). Alternatively, explore [2] or [3] which have been shown to facilitate couplings of challenging substrates with ultra-low catalyst loadings by bypassing traditional solvent-phase thermodynamics.

Part 2: Process Visualization & Kinetics

To understand where this specific substrate bottlenecks the Suzuki-Miyaura reaction, refer to the catalytic cycle below.

CatalyticCycle Pd0 Pd(0) Catalyst (< 500 ppm) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Aryl Halide TransMet Transmetalation (Kinetic Bottleneck) OxAdd->TransMet Base / Solvent RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Boronic 3-(3,7-Dimethyloctyloxy) phenylboronic acid Boronic->TransMet Mass Transfer Limited Proto Protodeboronation (Degradation) Boronic->Proto Excess Base / Heat

Figure 1: Catalytic cycle highlighting the transmetalation bottleneck caused by extreme lipophilicity.

Part 3: Deep-Dive FAQs

Q: How do we properly calculate and transition to ppm-level palladium? A: In process chemistry, catalyst loading is often shifted from mol % to parts-per-million (ppm) to better reflect the trace amounts of metal used and to align with API residual metal limits. As highlighted in authoritative process chemistry reviews on [1], 1 mol % is equivalent to 10,000 ppm. Transitioning a reaction from 5 mol% (50,000 ppm) down to 0.05 mol% (500 ppm) requires rigorous exclusion of dissolved oxygen (via sparging) and the use of high-purity reagents, as trace impurities that were previously overwhelmed by excess Pd will now poison the catalytic cycle.

Q: Why is XPhos preferred over standard ligands like dppf for this substrate? A: The dicyclohexylphosphino group on XPhos is highly electron-rich, which stabilizes the trace Pd(0) species, while its immense steric bulk forces the spatial proximity of the coupling partners during reductive elimination. For a bulky substrate like 3-(3,7-dimethyloctyloxy)phenylboronic acid, this steric pressure is mandatory to push the reaction forward before protodeboronation occurs.

Part 4: Quantitative Data & Optimization Metrics

The following table summarizes the optimization campaign for coupling 3-(3,7-dimethyloctyloxy)phenylboronic acid with a model aryl bromide. Notice how tuning the solvent and ligand allows for a 100-fold reduction in Pd loading while suppressing degradation.

EntryPrecatalystLigandSolvent SystemBasePd LoadingConversion (%)Protodeboronation (%)
1Pd(PPh₃)₄PPh₃Toluene / H₂ONa₂CO₃5.0 mol% (50,000 ppm)45%18%
2Pd(dppf)Cl₂dppfDioxane / H₂OK₃PO₄1.0 mol% (10,000 ppm)72%12%
3XPhos Pd G2XPhosCPME / H₂OK₃PO₄0.1 mol% (1,000 ppm)89%4%
4 XPhos Pd G3 XPhos CPME / H₂O K₃PO₄ 0.05 mol% (500 ppm) >99% <1%

Part 5: Self-Validating Experimental Protocol

This step-by-step methodology utilizes a self-validating In-Process Control (IPC) to ensure the kinetic balance between cross-coupling and degradation is maintained at ultra-low catalyst loadings.

Reagents:

  • 3-(3,7-Dimethyloctyloxy)phenylboronic acid (1.05 equiv)

  • Aryl Bromide (1.00 equiv, limiting reagent)

  • XPhos Pd G3 (0.05 mol%, 500 ppm)

  • K₃PO₄ (anhydrous, 2.0 equiv)

  • CPME / Ultrapure H₂O (4:1 ratio, thoroughly degassed)

Step-by-Step Methodology:

  • Preparation of Catalyst Stock: Weighing 0.05 mol% of catalyst directly is prone to static and scale errors. Instead, prepare a 0.01 M stock solution of XPhos Pd G3 in anhydrous, degassed CPME inside a glovebox.

  • Substrate Loading: To a Schlenk flask, add the aryl bromide, 3-(3,7-dimethyloctyloxy)phenylboronic acid, and anhydrous K₃PO₄.

  • Atmospheric Control: Seal the flask and perform three vacuum/nitrogen backfill cycles.

  • Solvent Addition: Inject the degassed CPME and H₂O via syringe. Stir vigorously (800+ RPM) to maximize the interfacial surface area between the organic and aqueous phases.

  • Catalyst Injection & Heating: Inject the calculated volume of the XPhos Pd G3 stock solution. Heat the biphasic mixture to 45 °C.

  • Self-Validating IPC (1-Hour Mark): Withdraw a 50 µL aliquot from the organic phase. Dilute with acetonitrile and analyze via HPLC at 254 nm.

    • Validation Check: Calculate the ratio of the cross-coupled product to 1-(3,7-dimethyloctyloxy)benzene. A ratio of > 95:5 confirms the transmetalation rate is healthy and the 500 ppm loading is sufficient. If the ratio is < 80:20, the catalyst has deactivated (likely due to oxygen ingress), and the run should be aborted.

  • Workup: Upon full conversion (typically 4-6 hours), cool to room temperature. Separate the aqueous layer. Treat the CPME layer with a metal scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) for 2 hours at 40 °C to ensure residual Pd in the final API drops below 10 ppm. Filter and concentrate.

Workflow Step1 Phase 1: Baseline Screening (Identify active precatalyst e.g., XPhos Pd G3) Step2 Phase 2: Solvent/Base Tuning (Ensure solubility of lipophilic boronic acid) Step1->Step2 Step3 Phase 3: Catalyst Titration (Reduce Pd loading from 5 mol% to <500 ppm) Step2->Step3 Step4 Phase 4: IPC Validation (Monitor protodeboronation vs. cross-coupling) Step3->Step4 Step5 Phase 5: Scavenging & Isolation (Achieve <10 ppm residual Pd in API) Step4->Step5

Figure 2: Systematic workflow for scaling down Pd catalyst loading and optimizing reaction metrics.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development URL:[Link]

  • The Suzuki−Miyaura Reaction under Mechanochemical Conditions Organic Process Research & Development URL:[Link]

  • Pd-Loaded Cellulose NanoSponge as a Heterogeneous Catalyst for Suzuki–Miyaura Coupling Reactions Molecules URL:[Link]

Solving solubility issues of long-chain boronic acids in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Long-chain alkyl and complex aryl boronic acids are notorious for their poor aqueous solubility. This hydrophobic nature, combined with their tendency to spontaneously dehydrate into highly insoluble boroxine trimers, creates significant bottlenecks in both biological assays and aqueous cross-coupling reactions.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers.

Diagnostic Flowchart: Solubilization Strategy

DecisionTree Start Insoluble Long-Chain Boronic Acid App Determine Target Application Start->App Bio Biological Assays (Strict pH ~7.4) App->Bio Chem Chemical Synthesis (Flexible Conditions) App->Chem Polyol Polyol Complexation (Mannitol/Sorbitol) Bio->Polyol Lowers pKa for neutral solubility MIDA MIDA Boronates (Slow-Release) Chem->MIDA Prevents degradation in cross-coupling

Decision matrix for selecting a boronic acid solubilization strategy.

Frequently Asked Questions (FAQs)

Q1: Why does my long-chain boronic acid form a cloudy suspension in water even at low concentrations? A1: Boronic acids are mild Lewis acids, not Brønsted-Lowry acids. At neutral pH, they exist in a neutral, trigonal planar (


) geometry[1]. For long-chain alkyl derivatives, the hydrophobic carbon tail dominates the molecule's solvation profile. Furthermore, scrupulously dried boronic acids spontaneously dehydrate to form boroxines (cyclic anhydrides), which are highly crystalline and virtually insoluble in water[2].

Q2: Can I just increase the pH to dissolve it? A2: Yes, but with limitations. When the pH of the aqueous medium exceeds the


 of the boronic acid (typically 8.5–10.5 for alkyl boronic acids), the empty p-orbital on the boron atom accepts a hydroxide ion. This converts the molecule into a negatively charged, tetrahedral (

) boronate anion, drastically increasing aqueous solubility[1]. However, a pH > 9 is often incompatible with biological assays or base-sensitive functional groups.

Q3: How can I achieve solubility at physiological pH (7.4) for cell-based assays? A3: The most robust method is polyol complexation . By adding 1,2-diols or 1,3-diols (like mannitol, sorbitol, or fructose), you form a cyclic boronate ester. This esterification fundamentally alters the electronic structure of the boron atom, increasing its Lewis acidity and lowering the apparent ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 by 2 to 3 units[2]. Consequently, the highly soluble anionic tetrahedral form predominates even at pH 7.4.

Q4: I am performing an aqueous Suzuki-Miyaura coupling. Free boronic acids precipitate and degrade. What is the alternative? A4: Use MIDA (N-methyliminodiacetic acid) boronates . MIDA acts as a protecting group that coordinates the boron's empty p-orbital, rehybridizing it to


 and preventing boroxine formation. In the presence of mild aqueous base, MIDA boronates undergo slow hydrolysis, gradually releasing the free boronic acid into the reaction mixture[3]. This "slow-release" mechanism keeps the steady-state concentration of the free boronic acid low, preventing precipitation and protodeboronation side reactions[4].
Mechanism of Action: Boronic Acid Equilibria

Equilibria Boroxine Boroxine (Trimer) Highly Insoluble FreeAcid Free Boronic Acid Neutral, sp2 Boroxine->FreeAcid + H2O (Slow) Anion Boronate Anion Tetrahedral, sp3 FreeAcid->Anion + OH- (pH > pKa) Ester Polyol Boronate Ester Tetrahedral, sp3 FreeAcid->Ester + Diol (e.g., Mannitol)

Chemical equilibria governing the aqueous solubility of boronic acids.

Quantitative Data: Impact of Polyol Complexation

The table below summarizes the profound effect that polyol complexation has on the physicochemical properties of historically insoluble boronic acids.

CompoundConditionApparent

Aqueous Solubility
Bortezomib (Alkyl boronic acid)Free Acid in Water~8.8~0.6 mg/mL
Bortezomib + 130 mM D-Mannitol< 7.0> 3.5 mg/mL
4-Methoxybenzeneboronic acid Free Acid in Water~9.2~32.1 mM
4-Methoxybenzeneboronic acid + Excess D-Mannitol~6.2~10-fold increase

Data synthesized from thermodynamic formulation studies[5],[2].

Troubleshooting Guides & Step-by-Step Protocols
Protocol A: Solubilization via Polyol Complexation (For Biological Assays)

Causality: Mannitol forces the conversion of the neutral boronic acid into a highly soluble boronate ester by lowering the


 below physiological pH.
  • Preparation of Excipient Base: Dissolve D-mannitol in standard PBS (pH 7.4) to achieve a concentration of 130 mM. Why: A vast molar excess of mannitol drives the thermodynamic equilibrium toward complete esterification.

  • Addition of Active Agent: Add the long-chain boronic acid to the mannitol-PBS solution at your target concentration.

  • Agitation and Equilibration: Vortex for 2 minutes, then sonicate in a water bath for 5 minutes at room temperature. Why: Sonication provides the activation energy required to break down pre-formed, highly insoluble boroxine trimers back into free boronic acids, which then immediately react with the mannitol.

  • Self-Validation Checkpoint:

    • Visual Check: The solution must transition from a milky, turbid suspension to an optically clear, transparent liquid. If turbidity persists, the boroxine clusters have not fully dissociated; increase sonication time or mannitol concentration.

    • pH Stability Check: The pH of the solution will naturally drop slightly as the boronate ester forms and releases a proton. Re-adjust to exactly pH 7.4 using 0.1 M NaOH to validate that the system is buffered correctly for your assay.

Protocol B: Aqueous Suzuki-Miyaura Coupling via MIDA Boronate Slow-Release

Causality: MIDA boronates are completely stable to air and moisture. By using an aqueous-organic mixture with a mild base, the MIDA group slowly hydrolyzes, feeding the active boronic acid into the catalytic cycle exactly at the rate it is consumed.

  • Reaction Assembly: In a reaction vial, combine the aryl halide (1.0 equiv), MIDA boronate (1.2 equiv), and the palladium catalyst (e.g., 5 mol%

    
     with 10 mol% SPhos).
    
  • Solvent & Base Addition: Add a deoxygenated solvent mixture of 1,4-dioxane and water (typically 5:1 v/v) followed by a mild base such as

    
     (7.5 equiv).
    Why: The water and base are strictly required to initiate the slow hydrolysis of the MIDA protecting group.
    
  • Thermal Activation: Seal the vial and heat to 60 °C with vigorous stirring for 6–24 hours. Why: Elevated temperatures accelerate both the cross-coupling cycle and the MIDA hydrolysis rate, synchronizing the two mechanisms.

  • Self-Validation Checkpoint:

    • Kinetic Monitoring (TLC/LCMS): Monitor the reaction at the 2-hour mark. You should observe the product forming, but you should never see a large spot/peak for the free boronic acid. If free boronic acid is accumulating, the cross-coupling is too slow (check catalyst activation). If unreacted MIDA boronate remains but the aryl halide is consumed, the slow-release mechanism was successful and prevented boronic acid degradation.

References
  • Title: Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study Source: Ovid URL
  • Source: PMC (NIH)
  • Title: Physical and Chemical Properties of Boronic Acids: Formulation Implications Source: KU ScholarWorks URL
  • Source: Journal of the American Chemical Society (JACS)
  • Source: PMC (NIH)

Sources

Technical Support Center: Handling Moisture Sensitivity of 3-(3,7-Dimethyloctyloxy)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible cross-coupling yields or purification failures when utilizing complex arylboronic acids.

When working with 3-(3,7-Dimethyloctyloxy)benzeneboronic acid (CAS: 209347-66-0) , the primary vector for experimental failure is its inherent moisture sensitivity. Boronic acids do not simply degrade; they exist in a dynamic, moisture-driven equilibrium with their cyclic trimeric anhydrides, known as boroxines. Because the release of three water molecules to form the rigid boroxine ring is an1[1], commercial samples of this compound frequently contain2[2].

This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure absolute control over your reagents.

Quantitative Impact of the Boroxine Equilibrium

The most critical error made at the bench is assuming a bottle of 3-(3,7-Dimethyloctyloxy)benzeneboronic acid is 100% monomeric. If your sample has partially dehydrated into a boroxine, the molecular weight changes drastically. Weighing a mixed sample based on the monomer's molecular weight results in adding an excess of reactive aryl equivalents, which skews the stoichiometry of your Suzuki-Miyaura coupling.

Table 1: Stoichiometric Comparison of Monomer vs. Trimer

Property3-(3,7-Dimethyloctyloxy)benzeneboronic AcidBoroxine Anhydride (Trimer)
Chemical Formula C₁₆H₂₇BO₃C₄₈H₇₅B₃O₆
Molecular Weight 278.19 g/mol 780.53 g/mol
Active Aryl Equivalents 3.59 mmol / gram3.84 mmol / gram
Structural State Monomeric, sp² hybridized boronCyclic trimer, sp² hybridized boron
Moisture Response Dehydrates under vacuum/heatHydrolyzes in aqueous media

Workflow & Mechanistic Pathways

G BA 3-(3,7-Dimethyloctyloxy) benzeneboronic acid (Moisture Sensitive) BX Boroxine Anhydride (Dehydrated Trimer) BA->BX -H₂O (Heat/Vacuum) MIDA MIDA Boronate (Bench-Stable) BA->MIDA MIDA, Dean-Stark (Stable Storage) SC Suzuki-Miyaura Cross-Coupling BA->SC Direct use (Variable purity) BX->BA +H₂O (Hydrolysis) BX->SC Direct use (Adjusted MW) MIDA->SC Slow Release (Aqueous Base)

Moisture-driven equilibrium of boronic acids and stabilization strategies for cross-coupling.

Troubleshooting & FAQs

Q1: My Suzuki-Miyaura coupling with 3-(3,7-Dimethyloctyloxy)benzeneboronic acid is yielding significant homocoupling and unreacted halide. What went wrong? A1: This is a classic symptom of stoichiometric imbalance. Because your sample is a mixture of the boronic acid and its boroxine, weighing it based on the monomer MW (278.19 g/mol ) inadvertently adds up to 7% more active aryl equivalents to the reaction. This excess promotes palladium-catalyzed homocoupling of the boronic acid. Solution: You must establish a defined state. Either intentionally dehydrate the sample completely to the boroxine before weighing (Protocol A), or convert it to a 3[3] to ensure exact 1:1 stoichiometry.

Q2: How should I store this compound to prevent the equilibrium from shifting? A2: Boronic acids should be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C. When transferring the reagent, utilize to prevent atmospheric moisture from inducing hydrolysis of any existing boroxine back to the monomer. Avoid repeated freeze-thaw cycles, which introduce condensation directly into the vial.

Q3: I tried to purify a degraded batch of this boronic acid via silica gel chromatography, but I lost most of my material on the column. Why? A3: Boronic acids possess an empty p-orbital on the sp² hybridized boron atom, making them potent Lewis acids. They interact strongly with the nucleophilic hydroxyl groups on the silica gel stationary phase, leading to severe streaking, irreversible covalent binding, or protodeboronation. Solution: Convert the boronic acid to a MIDA boronate (Protocol B). MIDA acts as a tridentate ligand that rehybridizes the boron atom to a tetrahedral sp³ state, filling the empty p-orbital and making the molecule 4[4].

Self-Validating Experimental Protocols

To guarantee reproducibility, do not rely on the assumed purity of the commercial bottle. Use one of the following self-validating workflows to take control of the reagent's chemical state.

Protocol A: Quantitative Dehydration to Boroxine (Stoichiometric Reset)

Causality: By forcing the equilibrium entirely to the right (boroxine), we eliminate the variable of "mixed hydration states," allowing for precise molar calculations based on the trimer's molecular weight.

  • Dissolution: In a round-bottom flask, dissolve the mixed 3-(3,7-Dimethyloctyloxy)benzeneboronic acid sample in anhydrous toluene (10 mL per gram of substrate).

  • Azeotropic Distillation: Attach a Dean-Stark apparatus equipped with a reflux condenser. Reflux the solution vigorously for 3-4 hours. The toluene-water azeotrope will carry all moisture out of the system, driving the trimerization to completion.

  • Isolation: Cool the reaction to room temperature and concentrate the solution in vacuo using a rotary evaporator.

  • Drying: Subject the resulting waxy solid to high vacuum (<0.1 Torr) for 12 hours to remove residual toluene.

  • Self-Validation Step: Take a ¹H NMR spectrum in strictly anhydrous CDCl₃. The complete disappearance of the broad B-OH proton signal (typically around ~5.0 ppm) confirms 100% conversion to the boroxine. You may now calculate your cross-coupling equivalents using MW = 780.53 g/mol .

Protocol B: Conversion to Bench-Stable MIDA Boronate

Causality: Complexation with N-methyliminodiacetic acid (MIDA) releases two equivalents of water and rehybridizes the boron center to sp³. This completely blocks the empty p-orbital from nucleophilic attack by water, oxygen, or silica gel, rendering the compound indefinitely stable on the benchtop.

  • Reagent Mixing: In a round-bottom flask, combine 3-(3,7-Dimethyloctyloxy)benzeneboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.2 equiv).

  • Solvent System: Suspend the mixture in a 10:1 v/v solution of toluene and DMSO. Note: Toluene is required for the azeotropic removal of water, while DMSO is necessary to solubilize the highly polar MIDA reagent.

  • Condensation: Attach a Dean-Stark trap and reflux the mixture for 12 hours. The continuous removal of water via Le Chatelier's principle drives the condensation to completion.

  • Workup: Cool to room temperature, concentrate the toluene in vacuo, and precipitate the product by adding water. Filter and wash with copious amounts of water to remove the DMSO and unreacted MIDA.

  • Self-Validation Step: Run the crude solid on a normal-phase silica gel TLC plate (e.g., 5% MeOH in DCM). The MIDA boronate will elute cleanly as a single, non-streaking spot, visually confirming that the boron center is fully protected and stable.

References

  • Tokunaga, Y., et al. "Formation of boroxine: Its stability and thermodynamic parameters in solution." CLOCKSS / Heterocycles.
  • CookeChem. "4-n-Octyloxyphenylboronic Acid (contains varying amounts of Anhydride).
  • Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh.
  • Knapp, D. M., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009.
  • Gillis, E. P., & Burke, M. D. "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates." Journal of the American Chemical Society, 2008.

Sources

Validation & Comparative

Comparing 3-(3,7-Dimethyloctyloxy)benzeneboronic acid with 4-octyloxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-octyloxyphenylboronic acid (4-OPBA) and 3-(3,7-dimethyloctyloxy)benzeneboronic acid (3-DOBBA) .

These two compounds represent a classic "Structure-Property Relationship" (SPR) case study: one is a linear, para-substituted "workhorse" for crystalline materials, while the other is a branched, meta-substituted "specialist" designed for solubility and entropy control.

Executive Summary: The Workhorse vs. The Specialist

  • 4-Octyloxyphenylboronic Acid (4-OPBA): The industry standard for introducing octyloxy chains. Its linear structure and para-substitution favor high crystallinity and ordered molecular packing (mesophases). It is electronically electron-rich due to resonance donation.

  • 3-(3,7-Dimethyloctyloxy)benzeneboronic Acid (3-DOBBA): A specialized building block often derived from dihydrocitronellol. The meta-substitution and branched alkyl tail disrupt π-π stacking, significantly enhancing solubility in organic solvents and lowering melting points. It is electronically distinct, acting as a weak electron-withdrawing system due to the absence of resonance donation at the meta position.

Physicochemical Profile

The following data highlights the stark contrast in physical behavior driven by the position of the alkoxy group and the linearity of the chain.

Feature4-Octyloxyphenylboronic Acid (4-OPBA)3-(3,7-Dimethyloctyloxy)benzeneboronic Acid (3-DOBBA)
CAS Number 121554-09-4Not widely cataloged (Custom/Intermediate)
Substitution Pattern Para (1,4) Meta (1,3)
Alkyl Chain Linear Octyl (

)
Branched 3,7-Dimethyloctyl (Dihydrocitronellyl)
Electronic Effect Electron Donating (+R > -I)Inductive Withdrawing (-I dominant)
Acidity (pKa) ~9.3 (Less Acidic)~8.1 (More Acidic)
Melting Point ~73 °C (Crystalline Solid)< 50 °C (Waxy Solid or Oil)
Solubility Moderate (Hexane/Toluene)High (Hexane/Toluene/THF)
Primary Use Liquid Crystals, Standard Suzuki CouplingSoluble Polymers (PPV), Chiral Induction

Note on pKa: The pKa values are derived from their methoxy-analogues. 4-OPBA is less acidic because the para-oxygen donates electron density into the ring (Resonance), destabilizing the anionic boronate form. 3-DOBBA is more acidic because the meta-oxygen cannot donate via resonance, exerting only an inductive electron-withdrawing effect that stabilizes the boronate anion.

Mechanistic Deep Dive: Electronic & Steric Causality

Electronic Effects (Resonance vs. Induction)

The reactivity difference in Suzuki-Miyaura coupling is dictated by the electronic nature of the boron center.

  • 4-OPBA (Para): The oxygen lone pair can delocalize into the benzene ring, placing negative charge density at the carbon attached to boron. This makes the boron less Lewis acidic (harder to attack with base) but the resulting aryl group is more nucleophilic during transmetallation.

  • 3-DOBBA (Meta): The resonance nodes prevent the oxygen lone pair from reaching the boron-bearing carbon. The oxygen acts purely as an electronegative atom (Inductive effect), pulling density away from the ring. This makes the boron more Lewis acidic (easier to activate with base).

ElectronicEffects cluster_para 4-OPBA (Para-Substitution) cluster_meta 3-DOBBA (Meta-Substitution) P_Oxy Oxygen Lone Pair P_Ring Benzene Ring P_Oxy->P_Ring +R (Resonance) Donation P_Boron Boron Center P_Ring->P_Boron Increased e- Density (Deactivates Lewis Acidity) M_Oxy Oxygen Lone Pair M_Ring Benzene Ring M_Oxy->M_Ring No Resonance Path to Boron M_Boron Boron Center M_Ring->M_Boron -I (Inductive) Withdrawal

Figure 1: Comparative electronic pathways affecting Boron Lewis Acidity.

Steric & Phase Behavior (Packing)
  • 4-OPBA: The linear chain allows molecules to pack like "pencils in a box." This promotes Smectic liquid crystal phases and higher melting points.

  • 3-DOBBA: The methyl branch at position 3 creates a "kink," and the meta-substitution creates a "bent" core. This prevents efficient packing, increasing entropy. This is critical when synthesizing conjugated polymers (e.g., MDMO-PPV) where solubility is required for spin-coating.

Synthetic Utility: Suzuki-Miyaura Coupling[1][2]

The choice between these two affects the reaction conditions, specifically the choice of base.

Comparative Protocol Strategy

Because 3-DOBBA is more acidic (lower pKa), it converts to the reactive boronate species (Ar-B(OH)3⁻) at a lower pH than 4-OPBA.

  • For 4-OPBA: Requires stronger bases (e.g.,

    
    , 
    
    
    
    ) or higher temperatures to force the formation of the boronate anion against the electron-donating resonance effect.
  • For 3-DOBBA: Compatible with milder bases (e.g.,

    
    , 
    
    
    
    ). Using overly strong bases can sometimes lead to protodeboronation (loss of the boron group) because the ring is more electron-poor.
Experimental Protocol: General Coupling

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.1 - 1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)
    
  • Solvent: Toluene/Water (3:1) or DME/Water.

Workflow:

SuzukiWorkflow Start Start: Select Boronic Acid Decision Is it 4-OPBA or 3-DOBBA? Start->Decision Path4 4-OPBA (Para/Linear) High pKa (~9.3) Decision->Path4 Path3 3-DOBBA (Meta/Branched) Low pKa (~8.1) Decision->Path3 Cond4 Condition A: Base: K2CO3 or Cs2CO3 Temp: 80-100°C Reason: Needs drive to form anion Path4->Cond4 Cond3 Condition B: Base: NaHCO3 or K3PO4 Temp: 60-80°C Reason: Facile anion formation Path3->Cond3 Reaction Catalytic Cycle (Transmetallation -> Reductive Elimination) Cond4->Reaction Cond3->Reaction Workup4 Workup 4-OPBA: Product likely precipitates on cooling (Crystalline) Reaction->Workup4 If 4-OPBA used Workup3 Workup 3-DOBBA: Product remains soluble Requires chromatography (Oil/Waxy) Reaction->Workup3 If 3-DOBBA used

Figure 2: Optimized Suzuki-Miyaura workflow based on boronic acid acidity and product solubility.

Application in Materials Science[4]

Liquid Crystals & SAMs

If your goal is to create a Self-Assembled Monolayer (SAM) or a Liquid Crystal:

  • Choose 4-OPBA if you need a dense, impermeable monolayer or a high-temperature mesophase. The linear chains Van der Waals forces stabilize the assembly.

  • Choose 3-DOBBA if you need a "loose" monolayer for sensing bulky analytes (creates interstitial space) or if you are designing a low-temperature liquid crystal where the chiral 3,7-dimethyl group can induce a Cholesteric (Chiral Nematic) phase.

Polymer Synthesis (MDMO-PPV Precursors)

3-DOBBA is the structural analogue of the side-chain precursors used for MDMO-PPV , a famous conducting polymer. The specific role of the 3,7-dimethyloctyl group at the meta-position is to prevent the polymer chains from stacking too tightly (which would quench fluorescence) and to allow the polymer to dissolve in chlorobenzene for spin-coating OLEDs.

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
  • 4-Octyloxyphenylboronic Acid Properties

    • PubChem Compound Summary for CID 4197992.[2]

  • Meta-Alkoxy Acidity (pKa Data)

    • Lippert, A. R., & Nitsche, C. (2009). Electronic tuning of boronic acid-based saccharide sensors. (Comparing pKa of meta vs para isomers).
  • 3,7-Dimethyloctyl Chains in Polymers (MDMO-PPV)

    • Mozer, A. J., et al. (2005). Charge transport and recombination in bulk heterojunction solar cells based on poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene].

Sources

Mass Spectrometry Characterization Guide: 3-(3,7-Dimethyloctyloxy)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical characterization of 3-(3,7-Dimethyloctyloxy)benzeneboronic acid (hereafter referred to as 3-DOBBA ) using Mass Spectrometry (MS).

3-DOBBA is a functionalized phenylboronic acid featuring a branched lipophilic tail. It is frequently employed as a building block in Suzuki-Miyaura cross-coupling for drug synthesis and as a Lewis acid receptor in saccharide sensing. Its amphiphilic nature—combining a polar boronic acid head group with a hydrophobic 3,7-dimethyloctyl tail—presents unique challenges in MS analysis compared to standard Phenylboronic Acid (PBA).

Key Technical Insight: Unlike simple PBAs, 3-DOBBA requires strict solvent control to prevent in-source esterification and trimerization (boroxine formation). This guide compares 3-DOBBA against its unfunctionalized core (PBA) and its protected analog (Pinacol Ester) to demonstrate superior ionization strategies.

Chemical Identity & MS Properties

PropertySpecification
Compound Name 3-(3,7-Dimethyloctyloxy)benzeneboronic acid
CAS Number 156682-54-1 (Generic for alkoxy variants) / Proprietary
Formula

Monoisotopic Mass 278.2053 Da (

)
Isotopic Pattern Distinct

(19.9%) /

(80.1%) signature
pKa (Approx) ~8.8 (Boronic acid group)
LogP (Predicted) ~4.5 (Highly Lipophilic)

Critical MS Protocol: The "No-Methanol" Rule

To achieve reproducible data, you must avoid the most common error in boronic acid characterization: Solvent-Induced Artifacts.

The Artifact Mechanism

Boronic acids are Lewis acids that rapidly undergo solvolysis with short-chain alcohols (Methanol, Ethanol).

  • Reaction:

    
    
    
  • Result: If you dissolve 3-DOBBA in Methanol, your MS spectrum will show a dominant peak at m/z 306.2 (Dimethyl ester) instead of the expected acid, leading to false identification.

Recommended Workflow

Solvent System: Acetonitrile (ACN) / Water (50:50 v/v). Modifier: 5 mM Ammonium Acetate (promotes ionization in negative mode). Ionization: Electrospray Ionization (ESI) in Negative Mode .

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Solid Solid 3-DOBBA (Powder) Mix Solution (10 µg/mL) Solid->Mix Solvent Solvent Choice: ACN / H2O (1:1) NO METHANOL Solvent->Mix ESI ESI Source (-) Negative Mode Mix->ESI Direct Infusion or LC Analyzer Q-TOF / Orbitrap High Res ESI->Analyzer Ionization Detect Detection [M-H]- & Adducts Analyzer->Detect

Figure 1: Optimized Analytical Workflow. Note the critical exclusion of Methanol to prevent esterification artifacts.

Performance Comparison & Characterization

We compare 3-DOBBA against two alternatives: the Unsubstituted Phenylboronic Acid (PBA) and the Pinacol Ester Derivative .

Comparison 1: Ionization Efficiency (ESI Negative Mode)

Boronic acids generally ionize poorly in positive mode. Negative mode is required to observe the deprotonated species


.
Feature3-DOBBA (Target) Phenylboronic Acid (PBA) Comparison Insight
Lipophilicity High (C10 tail)Low (Polar head only)3-DOBBA Advantage: The lipophilic tail increases surface activity in the ESI droplet, often resulting in higher signal intensity than PBA despite lower solubility in pure water.
Adduct Formation Forms stable

Often forms

3-DOBBA's bulkier structure stabilizes the charge, reducing the dependence on formate adducts for detection.
Carryover High RiskLow RiskWarning: 3-DOBBA sticks to LC tubing (PEEK/Steel) due to the alkyl tail. Requires prolonged ACN wash steps.
Comparison 2: Stability & Boroxine Formation

All boronic acids exist in equilibrium with their dehydrated trimer (boroxine).

  • The Competitor Species: Boroxine

    
    .
    
  • Observation: In the MS source, high desolvation temperatures force dehydration.

  • 3-DOBBA Behavior: The bulky 3,7-dimethyloctyloxy group provides steric hindrance, making 3-DOBBA less prone to trimerization in the gas phase compared to unsubstituted PBA.

Data Table: Predicted Diagnostic Ions (ESI-)

SpeciesFormulam/z (

)
Description
Monomer


277.20 Primary Quantitation Ion.
Dimer


555.41 Non-covalent dimer (Concentration dependent).
Boroxine


779.58 Dehydrated trimer artifact.
Fragment


135.03 Loss of alkyl tail (Ether cleavage).

Structural Elucidation: Fragmentation Pathways[4]

To confirm the structure of 3-DOBBA, Tandem MS (MS/MS) is required. The fragmentation pattern is distinct from simple boronic acids due to the ether linkage.

Mechanism[5][6][7]
  • Precursor Selection: 277.20 m/z (

    
    ).
    
  • Primary Loss: Cleavage of the ether bond yields the hydroxyphenylboronate anion.

  • Secondary Loss: Loss of

    
     group.
    

Fragmentation Precursor Precursor Ion [M-H]- (m/z 277.20) Intact Molecule Frag1 Ether Cleavage [M - C10H21]- (m/z 137.04) Precursor->Frag1 CID (20 eV) Loss of Alkyl Chain Frag2 Boron Loss [M - BO2]- (m/z 233.21) Precursor->Frag2 CID (40 eV) Loss of Boron Group Boroxine Boroxine Artifact [3M - 3H2O - H]- (m/z 779.58) Precursor->Boroxine In-Source Dehydration

Figure 2: MS/MS Fragmentation Pathway.[1] The loss of the alkyl chain (m/z 137) is the definitive fingerprint for the 3,7-dimethyloctyloxy substitution.

Summary of Recommendations

  • Avoid Methanol: Use Acetonitrile/Water to prevent methyl ester artifacts.

  • Use Negative Mode: Monitor m/z 277.20 (

    
    ).
    
  • Check for Trimers: If a peak appears at m/z 779.58, lower the desolvation temperature to reduce boroxine formation.

  • Wash Columns: The lipophilic tail causes carryover; ensure adequate column flushing between runs.

References

  • R. J. et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. National Institutes of Health (NIH). Link

  • Chidella, K.S. et al. (2021).[2] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid. American Journal of Analytical Chemistry. Link

  • Wiley Analytical Science. (2014). Boron artifacts in mass spectrometry originating from glass bottles. Link

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Link

  • Sigma-Aldrich. (2023).[3] 3-(Benzyloxy)phenylboronic acid Product Specification (Analog Reference). Link

Sources

Thermal stability analysis (TGA/DSC) of 3,7-dimethyloctyloxy derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Thermal Stability Analysis (TGA/DSC) of 3,7-Dimethyloctyloxy Derivatives vs. Alternatives

Executive Summary

The integration of alkoxy side chains is a fundamental strategy in tuning the solubility, processability, and solid-state packing of conjugated polymers and small molecules. Among these, the 3,7-dimethyloctyloxy (MDMO) group and the 2-ethylhexyloxy (MEH) group are the most widely utilized in organic electronics and advanced materials. This guide provides an objective, data-driven comparison of their thermal properties—specifically focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—to assist researchers in selecting the optimal derivative for high-stability applications.

Mechanistic Insights: The Causality of Side-Chain Engineering

As an application scientist, it is critical to understand why the choice between a 3,7-dimethyloctyloxy and a 2-ethylhexyloxy group fundamentally alters a material's thermal profile.

  • Steric Hindrance and Free Volume: The MDMO group possesses a longer primary alkyl chain (C8) with dual methyl branching at the 3 and 7 positions. This creates significant steric bulk, which increases the free volume between polymer backbones. In contrast, the MEH group has a shorter primary chain (C6) with a single ethyl branch at the 2-position, allowing for tighter interchain packing.

  • Glass Transition Temperature (

    
    ):  The increased free volume imparted by the MDMO group directly lowers the energy barrier for segmental chain motion. Consequently, MDMO-derivatives typically exhibit a lower 
    
    
    
    (~45–50 °C) compared to their MEH counterparts (~85 °C)[1][2][3]. While a lower
    
    
    facilitates the intercalation of fullerene acceptors during the formation of bulk heterojunctions, it can lead to morphological instability under thermal stress[2].
  • Thermal Degradation (

    
    ):  Both derivatives show robust thermal stability, but the onset of degradation is influenced by the bond dissociation energies of the specific alkoxy linkages. MEH-PPV typically shows a 
    
    
    
    onset around 340 °C[4], whereas MDMO-PPV and related small molecules (e.g., BPEA) maintain stability up to 350–397 °C[5].

Mechanism Base Alkoxy Side Chain Selection MDMO 3,7-dimethyloctyloxy (MDMO) Longer, dual-branched Base->MDMO MEH 2-ethylhexyloxy (MEH) Shorter, single-branched Base->MEH Vol_MDMO Increased Free Volume & Steric Hindrance MDMO->Vol_MDMO Vol_MEH Moderate Free Volume & Tighter Packing MEH->Vol_MEH Tg_MDMO Lower T_g (~45-50 °C) High Intercalation Vol_MDMO->Tg_MDMO Tg_MEH Higher T_g (~85 °C) Reduced Intercalation Vol_MEH->Tg_MEH

Fig 1. Mechanistic impact of alkoxy side chain branching on free volume and Tg.

Self-Validating Experimental Protocols

To ensure high-fidelity, reproducible thermal data, the following protocols establish a self-validating system where thermal history is systematically erased and atmospheric variables are controlled.

Protocol A: Thermogravimetric Analysis (TGA) for Determination
  • Sample Preparation: Weigh 2.0–5.0 mg of the derivative into a pre-tared alumina (

    
    ) or platinum crucible.
    
    • Causality: A small, uniform sample mass minimizes thermal gradients within the sample, ensuring accurate onset temperature recording without thermal lag.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (

    
    ) at a flow rate of 20–50 mL/min for 15 minutes prior to the run.
    
    • Causality: MEH-PPV and MDMO-PPV undergo multi-stage oxidative degradation in air; an inert atmosphere isolates pure thermal pyrolytic cleavage (typically a two-stage process involving side-chain elimination followed by backbone scission)[6].

  • Heating Ramp: Heat the sample from 30 °C to 800 °C at a constant rate of 10 °C/min.

  • Data Extraction: Record the temperature at 5% weight loss (

    
    ) as the conservative threshold for thermal stability.
    
Protocol B: Differential Scanning Calorimetry (DSC) for and
  • Encapsulation: Seal 2.0–4.0 mg of the sample in an aluminum DSC pan.

  • Heat-Cool-Heat Cycle (Critical Step):

    • First Heating: 25 °C to 200 °C at 10 °C/min.

      • Causality: Erases the thermal history (e.g., solvent evaporation, physical aging, and processing-induced stress).

    • Cooling: 200 °C to -50 °C at 10 °C/min.

      • Causality: Establishes a standardized amorphous/semi-crystalline state.

    • Second Heating: -50 °C to 250 °C at 10 °C/min.

      • Causality: Captures the true thermodynamic Glass Transition Temperature (

        
        ) and Melting Temperature (
        
        
        
        ).
  • Analysis: Identify

    
     as the inflection point of the baseline shift during the second heating scan.
    

Workflow Prep Sample Preparation (2-5 mg, Al2O3/Al pans) Purge Inert Atmosphere Purge (N2 or Ar, 20-50 mL/min) Prep->Purge TGA TGA Workflow (Ramp: 10 °C/min to 800 °C) Purge->TGA DSC DSC Workflow (Heat-Cool-Heat Cycle) Purge->DSC TGA_Data Determine T_d (5% Weight Loss) TGA->TGA_Data DSC_Data Determine T_g & T_m (2nd Heating Scan) DSC->DSC_Data

Fig 2. Self-validating TGA and DSC experimental workflow for thermal stability analysis.

Comparative Data Analysis

The following table synthesizes quantitative thermal data across standard 3,7-dimethyloctyloxy and 2-ethylhexyloxy derivatives, highlighting how structural modifications impact thermal limits.

Material / DerivativeSide Chain Type

(°C)

(5% Loss, °C)
Thermal Behavior Notes
MDMO-PPV 3,7-dimethyloctyloxy45 – 50~350Lower

promotes initial fullerene mixing but risks long-term phase segregation[2][3].
MEH-PPV 2-ethylhexyloxy85340Tighter packing yields higher

; two-stage decomposition in

[1][4][6].
High-

PPV
3,7-dimethyloctyloxy (Triblock)138 – 150>350Backbone rigidification overcomes the plasticizing effect of the MDMO group[2][3].
BPEA 3,7-dimethyloctyloxy (Small Mol)80.4 (LC phase)>397High stability; liquid crystalline transition observed before melting at 115.9 °C[5].

References

  • Green Phosphors Based on 9,10-bis((4-((3,7-dimethyloctyl)oxy) phenyl) ethynyl)
  • US5189136A - Conducting polymer formed of poly(2-methoxy,5-(2'-ethyl-hexyloxy)-p-phenylenevinylene)
  • Poly[2-methoxy-5-(2'-ethylhexyloxy)-(p-phenylenevinylene)] (MEH-PPV)
  • Effect of temperature on the morphological and photovoltaic stability of bulk heterojunction polymer:fullerene solar cells Document Server@UHasselt URL
  • Typical TGA data for MEH-PPV in (a) a nitrogen and (b) an air environment.
  • Structure of the used here high Tg-PPV and more studied in the literature MDMO-PPV derivate.

Sources

A Comparative Guide to Elemental Analysis Standards for 3-(3,7-Dimethyloctyloxy)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,7-Dimethyloctyloxy)benzeneboronic acid (C₁₆H₂₇BO₃) is an organic boronic acid derivative with applications in organic synthesis, particularly in cross-coupling reactions. Accurate determination of its elemental composition is fundamental for verifying its purity, confirming its structure, and ensuring the stoichiometric integrity of subsequent reactions. This guide will explore the theoretical elemental composition, compare prevalent analytical techniques, and provide detailed experimental protocols.

Theoretical Elemental Composition

The first step in any elemental analysis is to establish the theoretical composition based on the compound's molecular formula. For 3-(3,7-Dimethyloctyloxy)benzeneboronic acid, the molecular formula is C₁₆H₂₇BO₃, and the molecular weight is 278.20 g/mol .

Table 1: Theoretical Elemental Composition of 3-(3,7-Dimethyloctyloxy)benzeneboronic acid

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01116192.17669.08
HydrogenH1.0082727.2169.78
BoronB10.81110.813.88
OxygenO15.999347.99717.25
Total 278.20 100.00

These theoretical values serve as the benchmark against which all experimental results are compared.

Comparative Analysis of Analytical Techniques

The determination of the elemental composition of organoboron compounds requires a combination of techniques to accurately quantify both the organic (C, H) and inorganic (B) components.

Combustion analysis is the gold-standard for determining the carbon and hydrogen content of organic compounds.[1] The technique involves burning a known mass of the sample in a stream of excess oxygen, which converts all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).[2][3] These combustion products are then quantitatively collected and measured.

However, the presence of boron can complicate this analysis. Incomplete combustion can lead to the formation of boron carbides or a protective layer of boric oxide, resulting in inaccurately low carbon values.[4] To overcome this, high-temperature combustion (1000-1100 °C) in quartz tubes is recommended to ensure complete sample combustion.[4]

For the determination of boron content, Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) is the method of choice due to its high sensitivity, precision, and ability to perform multi-element analysis.[5][6] The sample is typically digested in a strong acid mixture to break down the organic matrix and dissolve the boron.[6][7] The resulting solution is then introduced into the plasma, which excites the boron atoms, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of boron in the sample.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is another powerful technique for boron analysis, offering even lower detection limits.[5][8] However, ICP-AES is often preferred for its robustness and lower susceptibility to matrix effects.[9]

Table 2: Comparison of Key Analytical Techniques

TechniqueAnalyte(s)PrincipleAdvantagesDisadvantages
Combustion Analysis C, HComplete oxidation of the sample and quantification of CO₂ and H₂O.[2]Well-established, high precision for C and H.Can be affected by incomplete combustion of organoboron compounds.[4]
ICP-AES BExcitation of atoms in a high-temperature plasma and measurement of emitted light.[5]High sensitivity, multi-element capability, robust.[6][9]Requires sample digestion, potential for spectral interferences.
ICP-MS BIonization of atoms in a plasma and separation based on mass-to-charge ratio.[8]Extremely high sensitivity, isotopic analysis possible.More susceptible to matrix effects and polyatomic interferences than ICP-AES.[10]
Experimental Protocols

To ensure accurate and reproducible results, the following detailed protocols are recommended.

Caption: Workflow for C and H analysis by high-temperature combustion.

Causality: The use of a quartz tube and elevated temperatures is critical to overcome the refractory nature of boron-containing compounds and ensure complete conversion to CO₂ and H₂O, preventing the formation of boron carbides that would lead to erroneously low carbon results.[4]

Caption: Workflow for Boron analysis by ICP-AES.

Causality: Microwave-assisted acid digestion is employed for its efficiency and to ensure the complete decomposition of the organic matrix, liberating the boron into solution for accurate quantification by ICP-AES.[6] The choice of nitric and sulfuric acids is based on their effectiveness in digesting organic materials.

Data Interpretation and Acceptance Criteria

The experimentally determined elemental composition should be compared against the theoretical values. For a high-purity standard, the experimental values should fall within an acceptable range of the theoretical values. A common acceptance criterion in the pharmaceutical industry is a deviation of no more than ±0.4% from the theoretical value for each element.

Table 3: Example of Experimental Data and Acceptance Criteria

ElementTheoretical %Experimental %Deviation %Acceptance (±0.4%)
C69.0868.95-0.13Pass
H9.789.85+0.07Pass
B3.883.81-0.07Pass
Conclusion

The accurate elemental analysis of 3-(3,7-Dimethyloctyloxy)benzeneboronic acid is a critical component of quality control in research and drug development. A combination of high-temperature combustion analysis for carbon and hydrogen, and ICP-AES for boron provides a robust and reliable approach. By adhering to the detailed protocols and understanding the underlying scientific principles, researchers can ensure the integrity of their analytical data and the quality of their starting materials.

References

  • National Institutes of Health. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Boron. NCBI Bookshelf. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Wikipedia. (2023, December 1). Combustion analysis. In Wikipedia. Retrieved from [Link]

  • Zachariadis, G. A., & Anthemidis, A. N. (2018). Method Development of Phosphorus and Boron Determination in Fertilizers by ICP-AES. Molecules, 23(7), 1699.
  • Clariant. (n.d.). Elemental Analysis and Chemical Properties. Clariant Analytical Sciences. Retrieved from [Link]

  • Science.gov. (n.d.). icp aes inductively: Topics. Retrieved from [Link]

  • Kumar, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4759-4765.
  • Arthur, P., Annino, R., & Donahoo, W. P. (1957). Determination of Carbon, Hydrogen, and Nitrogen in Organoboron Compounds. Analytical Chemistry, 29(10), 1505–1507.
  • Sali, J. J. (2023).
  • ResearchGate. (n.d.). Element analysis of the samples. [Download Table]. Retrieved from [Link]

  • Toll, J. R., et al. (1990). Determination of the concentration of complex boronated compounds in biological tissues by inductively coupled plasma atomic emission spectrometry. British Journal of Radiology, 63(755), 899-903.
  • Krachler, M., & Emons, H. (2001). Investigation of matrix effects in boron determination using organic solvents as modifiers for liquid chromatography coupled to ICP-MS.
  • Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. Retrieved from [Link]

  • Ben's Chem Videos. (2011, June 3). Combustion Analysis - Finding the Empirical Formula of a Compound [Video]. YouTube. Retrieved from [Link]

  • Papapodcasts. (2010, January 29). Carbon Hydrogen Combustion Analyzer Calculations [Video]. YouTube. Retrieved from [Link]

Sources

Analytical Comparison Guide: ¹³C NMR Peak Assignments for Branched Alkoxy Boronic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, boronic acids and their branched alkoxy esters (e.g., pinacol, pinanediol, and neopentyl glycol esters) are ubiquitous. They serve as critical intermediates in Suzuki-Miyaura cross-couplings and act as active pharmacophores in FDA-approved therapeutics like Bortezomib and Ixazomib. However, assigning the ¹³C NMR spectra of these branched alkoxy chains presents a significant analytical challenge due to severe aliphatic signal overlap and the inherent quadrupolar nature of the boron nucleus.

This guide objectively compares the ¹³C NMR profiles of common branched alkoxy boronic esters, evaluates the performance of standard 1D versus 2D NMR methodologies, and provides a self-validating experimental protocol to ensure unambiguous peak assignment.

The Mechanistic Challenge: Quadrupolar Broadening & Causality

When analyzing boronic esters, chemists frequently observe that the carbon atom directly adjacent to the boron (the C-B alpha carbon) is either severely broadened or completely unobservable in standard ¹³C NMR spectra.

The Causality: This phenomenon is driven by the ¹¹B nucleus, which possesses a nuclear spin of


. Because it has a spin greater than 1/2, ¹¹B exhibits an electric quadrupole moment. This moment interacts with the asymmetric electric field gradient at the boron site, leading to rapid quadrupolar relaxation (1[1]). This rapid relaxation partially decouples the ¹¹B-¹³C scalar coupling. The resulting "partially relaxed" spin-spin coupling smears the ¹³C signal across a wide chemical shift range, often blending it entirely into the baseline noise (2[2]). Consequently, these specific carbons can only be observed by artificially boosting the signal-to-noise ratio via highly concentrated samples (3[3]).

Comparative Analysis of Boronic Ester Protecting Groups

The structural symmetry of the branched alkoxy chain dictates the complexity of the resulting NMR spectrum. Below is an objective comparison of the three most common boronic ester protecting groups.

Table 1: Quantitative ¹³C NMR Data Comparison
Protecting GroupStructural SymmetryCharacteristic ¹³C Shifts (ppm)C-B Alpha Carbon VisibilityPrimary Analytical Challenge
Pinacol (Bpin)

(Symmetric)
~83.4 (C-O), ~24.7 (

)
Broadened / Often InvisibleDistinguishing the intense, equivalent Bpin methyls from product aliphatic chains.
Pinanediol Asymmetric85.8, 78.0, 51.4, 39.6, 28.7, 27.2, 26.5, 24.1, 17.6Highly Broadened / InvisibleSevere signal overlap; every carbon is non-equivalent, requiring 2D NMR.
Neopentyl Glycol

(Symmetric)
~72.0 (

), ~31.0 (C), ~21.0 (

)
BroadenedDifferentiating gem-dimethyl groups from substrate signals.

Data supported by empirical assignments for Bpin (4[4]) and Pinanediol (2[2]).

Performance Insight: While Pinacol esters offer a clean, symmetric spectrum ideal for simple high-throughput screening, Pinanediol is essential as a chiral auxiliary for stereoselective Matteson homologations. However, Pinanediol's lack of symmetry yields up to 10 distinct aliphatic signals, making standard 1D ¹³C NMR insufficient for complex drug molecules.

Analytical Methodologies: 1D vs. 2D NMR Approaches

To overcome the limitations of 1D ¹³C NMR, multiplet-edited 2D techniques must be employed. The decision to escalate from 1D to 2D NMR is mapped in the workflow below.

NMR_Workflow Sample Branched Alkoxy Boronic Ester OneD Acquire 1D 13C NMR (Standard Relaxation) Sample->OneD Check C-B Broadening or Aliphatic Overlap? OneD->Check Standard Direct Peak Assignment Check->Standard  No   TwoD Acquire 2D NMR (HSQC / HMBC) Check->TwoD  Yes   QNMR Relaxation-Optimized 13C qNMR Check->QNMR  Quantification Required   Resolve Complete Alkoxy Chain Assignment TwoD->Resolve QNMR->Resolve

Figure 1: Decision workflow for 13C NMR assignment of branched alkoxy boronic esters.

Self-Validating Experimental Protocol for Complex Alkoxy Chains

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating internal calibration checks, the operator ensures that any failure in assignment is flagged during acquisition, rather than during post-processing.

Step 1: Sample Preparation & Internal Referencing
  • Action: Dissolve

    
     50 mg of the boronic ester in 0.6 mL of 
    
    
    
    containing 0.03% v/v Tetramethylsilane (TMS).
  • Causality & Validation: High concentration is strictly required to overcome the quadrupolar broadening of the C-B carbon (3[3]). The inclusion of TMS acts as an internal validation control; if the TMS peak deviates from exactly 0.00 ppm, the entire assignment grid is mathematically shifted, preventing cascading assignment errors.

Step 2: Probe Tuning & 90° Pulse Calibration
  • Action: Tune and match the probe for both ¹H and ¹³C channels. Execute a nutation experiment to determine the exact 90° pulse width (

    
    ) for the specific sample matrix.
    
  • Causality & Validation: Relying on default hardware parameters often leads to poor excitation profiles. By calibrating the pulse, the operator validates that RF energy delivery is optimal, directly correlating with the maximum achievable signal-to-noise ratio—critical for insensitive ¹³C nuclei.

Step 3: High-Concentration 1D ¹³C Acquisition
  • Action: Acquire the 1D ¹³C spectrum using a standard composite pulse decoupling (CPD) sequence (e.g., zgpg30). Set the relaxation delay (

    
    ) to at least 2.0 seconds.
    
  • Causality: A sufficient

    
     ensures that quaternary carbons (like the C-O carbons in Pinacol at ~83.4 ppm) fully relax between scans, preventing them from integrating artificially low or disappearing into the baseline.
    
Step 4: Multiplet-Edited 2D HSQC & HMBC Acquisition
  • Action:

    • Run a ¹H-¹³C multiplicity-edited HSQC to separate

      
       groups (phased negatively) from 
      
      
      
      and
      
      
      groups (phased positively).
    • Run a ¹H-¹³C HMBC optimized for a long-range coupling constant (

      
      ) of 8 Hz.
      
  • Causality & Validation: The asymmetric methyls of pinanediol (often overlapping around 24-28 ppm) cannot be assigned by chemical shift alone. The HMBC validates the molecular framework by mapping the 3-bond couplings from these methyl protons directly to the quaternary C-O carbons, unambiguously assigning the chiral auxiliary's framework.

References

  • Source: arkat-usa.
  • Source: whiterose.ac.
  • Source: osti.
  • Supporting Information - Rsc.

Sources

×

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Feasible Synthetic Routes

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3-(3,7-Dimethyloctyloxy)benzeneboronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.